3-Chloro-2-(chloromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCTFZHUCINGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561209 | |
| Record name | 3-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185315-53-1 | |
| Record name | 3-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Chloro-2-(chloromethyl)pyridine and its hydrochloride salt. This document is intended to serve as a core resource for researchers and professionals in drug development and chemical synthesis, offering a consolidated source of critical data.
Compound Identification
-
Compound Name: this compound
-
CAS Number: 185315-53-1
-
Molecular Formula: C₆H₅Cl₂N
-
Molecular Weight: 162.02 g/mol
-
Salt Form: this compound hydrochloride
Physical Properties
A summary of the available physical data for this compound and its hydrochloride salt is presented below. It is important to note that experimentally determined data for several key physical properties are limited in publicly available literature.
| Property | This compound (Free Base) | This compound hydrochloride (Salt) |
| CAS Number | 185315-53-1 | 124425-87-2[1][2] |
| Molecular Formula | C₆H₅Cl₂N | C₆H₆Cl₃N[1][2] |
| Molecular Weight | 162.02 g/mol | 198.48 g/mol [1][2] |
| Physical Form | Yellow to Red Solid or Liquid[3] | Solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Density | 1.325 g/cm³ (calculated)[4] | Data not available |
| Solubility | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported in the available literature. However, standard methodologies for these determinations are well-established in organic chemistry. The following are generalized protocols that would be suitable for characterizing this compound.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample consists of large crystals)
Procedure:
-
Ensure the sample is completely dry. If necessary, dry the sample under vacuum.
-
If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.
-
Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
For high accuracy, the determination should be repeated at least twice, and the average value reported.
Boiling Point Determination
For liquid samples, the boiling point is a key physical constant.
Apparatus:
-
Small-scale distillation apparatus or a Thiele tube setup
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure (Micro-distillation method):
-
Place a small volume (a few milliliters) of the liquid sample into a small distilling flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, observed as the temperature at which the liquid consistently drips from the condenser.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Density Determination
The density of a liquid can be determined using a pycnometer.
Apparatus:
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass.
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
-
Place the stopper and allow any excess liquid to overflow.
-
Carefully wipe the outside of the pycnometer dry.
-
Record the mass of the pycnometer filled with the sample.
-
Measure the temperature of the sample.
-
To determine the exact volume of the pycnometer, repeat the procedure with a reference liquid of known density (e.g., deionized water).
-
Calculate the density of the sample using the formula: Density = (mass of sample) / (volume of sample).
Solubility Determination
A qualitative and semi-quantitative assessment of solubility is crucial for handling and formulation.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
-
A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)
Procedure:
-
Add a small, accurately weighed amount of the compound (e.g., 10 mg) to a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is soluble at that concentration. The solubility can be reported as >10 mg/mL.
-
If the solid does not dissolve, incrementally add more solvent and repeat the vortexing step until the solid dissolves or a large volume of solvent has been added.
-
The solubility can be categorized as freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble based on the amount of solvent required to dissolve the sample.
Structure-Property Relationship
The physical properties of this compound are directly influenced by its molecular structure. The presence of the pyridine ring, a chloro substituent at the 3-position, and a chloromethyl group at the 2-position all contribute to its overall polarity, intermolecular forces, and reactivity.
Caption: Logical diagram of molecular structure influencing physical properties.
References
An In-Depth Technical Guide to 3-Chloro-2-(chloromethyl)pyridine: A Key Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring both a chloro-substituent on the pyridine ring and a reactive chloromethyl group, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.
Chemical Structure and Identification
The chemical structure of this compound consists of a pyridine ring chlorinated at the 3-position and bearing a chloromethyl group at the 2-position. The hydrochloride salt of this compound is also commonly used.
Chemical Structure:
Key Identifiers:
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₅Cl₂N | |
| Molecular Weight | 162.02 g/mol | |
| CAS Number | 124425-87-2 (for hydrochloride salt) | [1] |
| Molecular Formula (HCl salt) | C₆H₆Cl₃N | [1] |
| Molecular Weight (HCl salt) | 198.48 g/mol | [1] |
Physicochemical Properties
| Property | This compound HCl | 3-(Chloromethyl)pyridine | 2-(Chloromethyl)pyridine | Reference |
| Physical State | Solid | - | White solid | [2] |
| Molecular Formula | C₆H₆Cl₃N | C₆H₆ClN | C₆H₆ClN | [1] |
| Molecular Weight | 198.48 g/mol | 127.57 g/mol | 127.57 g/mol | [1][2] |
| Melting Point | Not specified | - | 79 °C | [2] |
Synthesis
The primary synthetic route to this compound involves the chlorination of its corresponding alcohol precursor, 3-chloro-2-(hydroxymethyl)pyridine. While a specific detailed protocol for this exact transformation is not widely published, a general and robust method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
General Experimental Protocol: Chlorination of 3-Chloro-2-(hydroxymethyl)pyridine
This protocol is based on well-established procedures for the chlorination of hydroxymethylpyridines.[3][4][5]
Reaction Scheme:
Materials:
-
3-Chloro-2-(hydroxymethyl)pyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous inert solvent (e.g., toluene, dichloromethane)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Apparatus for solvent removal under reduced pressure
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-chloro-2-(hydroxymethyl)pyridine in an anhydrous inert solvent.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a slight molar excess (typically 1.1 to 1.5 equivalents) of thionyl chloride to the stirred solution. A catalytic amount of DMF can be added to facilitate the reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude product, likely the hydrochloride salt, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Applications in Drug Discovery and Development
Pyridine derivatives are integral components of many pharmaceutical compounds due to their ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule. Halogenated pyridines, in particular, are valuable intermediates in organic synthesis.
While specific drugs developed directly from this compound are not prominently documented in publicly available literature, its structure suggests significant potential as a versatile building block. The two reactive sites, the chloro group on the ring and the chloromethyl side chain, allow for sequential and regioselective introduction of various functional groups through nucleophilic substitution and cross-coupling reactions.
This dual reactivity makes it a valuable precursor for creating libraries of novel pyridine derivatives for high-throughput screening in drug discovery programs. The introduction of different substituents can modulate the biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of the resulting compounds.
Experimental Protocols: Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring and the methylene protons of the chloromethyl group provide definitive structural information.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Chromatography: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of synthesis reactions. High-performance liquid chromatography (HPLC) is employed for purity analysis and purification of the final product.
Signaling Pathways
Currently, there is no specific information in the scientific literature directly implicating this compound in the modulation of any particular signaling pathways. Its role is primarily that of a synthetic intermediate used to construct larger, more complex molecules that may be designed to interact with specific biological targets within various signaling cascades. The ultimate biological effect of any compound derived from this precursor will depend entirely on the nature of the functional groups introduced during its synthesis.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and materials science. Its straightforward synthesis from the corresponding hydroxymethylpyridine and its dual reactive sites make it an attractive starting material for the generation of diverse molecular architectures. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel molecules with interesting biological and material properties.
Below is a logical workflow for the utilization of this compound in a research and development context.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 3. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-Chloro-2-(chloromethyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. This document details potential synthetic pathways, experimental protocols, and purification strategies, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.
Synthesis Methodologies
The synthesis of this compound can be approached through several strategic pathways. A highly plausible and efficient method involves a two-step process: the reduction of a suitable carboxylic acid precursor to form an alcohol, followed by a chlorination reaction.
Two-Step Synthesis from 3-Chloro-2-pyridinecarboxylic Acid
This primary synthetic route commences with the reduction of 3-chloro-2-pyridinecarboxylic acid to yield the intermediate, 3-chloro-2-(hydroxymethyl)pyridine. This intermediate is subsequently chlorinated to produce the final product, this compound.
Logical Workflow for the Two-Step Synthesis:
Caption: Two-step synthesis of this compound.
Alternative Synthetic Pathway: Radical Chlorination
An alternative approach involves the direct free-radical chlorination of 3-chloro-2-methylpyridine. This method, while more direct, may present challenges in controlling selectivity and could lead to the formation of polychlorinated byproducts.
Logical Workflow for Radical Chlorination:
Caption: Radical chlorination synthesis pathway.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its intermediate.
Synthesis of 3-Chloro-2-(hydroxymethyl)pyridine
Materials:
-
3-Chloro-2-pyridinecarboxylic acid
-
Borane-tetrahydrofuran complex (1M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
-
Sodium bicarbonate, saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 3-chloro-2-pyridinecarboxylic acid in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the borane-THF complex solution dropwise via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-chloro-2-(hydroxymethyl)pyridine.
Synthesis of this compound[1]
Materials:
-
3-Chloro-2-(hydroxymethyl)pyridine
-
Thionyl chloride (SOCl₂)
-
Toluene or Chloroform
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Vacuum pump
Procedure:
-
In a round-bottom flask, prepare a solution of thionyl chloride in toluene or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve 3-chloro-2-(hydroxymethyl)pyridine in toluene or chloroform and add it dropwise to the thionyl chloride solution, maintaining the temperature between 23-35°C.[1]
-
After the addition, stir the reaction mixture vigorously at room temperature for 1 hour.[2]
-
Apply a vacuum to the reaction mixture to assist in the precipitation of the product.[1]
-
Continue agitation for 2 hours to ensure complete precipitation.[1]
-
Collect the solid product by filtration and wash it with three portions of cold toluene.[1]
-
Dry the product overnight under vacuum at room temperature.[1]
Purification Methods
The purification of this compound is critical to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the nature of the impurities.
Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.
General Procedure:
-
Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for pyridines include ethanol, hexanes/ethyl acetate, and toluene.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, treat the hot solution with activated carbon.
-
Filter the hot solution to remove insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Distillation under Reduced Pressure
For liquid products or solids with a low melting point, vacuum distillation can be an effective purification method. This technique is particularly useful for separating compounds with different boiling points.[3]
General Procedure:
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude product in the distillation flask.
-
Gradually reduce the pressure to the desired level.
-
Heat the flask to the boiling point of the product at the reduced pressure.
-
Collect the fraction that distills at the expected boiling point range.
Column Chromatography
For complex mixtures or to achieve very high purity, column chromatography is a powerful purification technique.
General Procedure:
-
Select an appropriate stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation of the desired product from impurities. A common eluent system for similar compounds is a mixture of chloroform and ethyl acetate.[4]
-
Pack a chromatography column with the stationary phase.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by a suitable analytical technique (e.g., TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of chloromethylpyridine derivatives, which can serve as a reference for the synthesis of this compound.
| Parameter | Value | Reference |
| Synthesis of 3-(Chloromethyl)-2-methylpyridine HCl | ||
| Yield | 87% | [2] |
| Purity (of free base) | 100% (by GC) | [2] |
| Synthesis of 3-Chloromethylpyridine HCl | ||
| Yield | 97.0% | [1] |
| Purity | 99.1% (by weight), 99.8% (by HPLC) | [1] |
Experimental Workflow for Purification:
Caption: Purification workflow for this compound.
References
Technical Guide on the Solubility and Stability of 3-Chloro-2-(chloromethyl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)pyridine hydrochloride is a substituted pyridine derivative of interest in synthetic chemistry and pharmaceutical development. As with any chemical entity intended for further use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These parameters critically influence process development, formulation, storage, and ultimately, the efficacy and safety of any potential final product. This document outlines the methodologies to characterize the solubility and stability profile of this compound.
Compound Profile:
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | - |
| CAS Number | 124425-87-2 | |
| Molecular Formula | C₆H₆Cl₃N | |
| Molecular Weight | 198.48 g/mol | |
| Physical Form | Solid (Assumed) | - |
| Storage | 4°C |
Solubility Profile
Specific quantitative solubility data for this compound hydrochloride in various solvents is not extensively documented. However, based on its hydrochloride salt form, it is anticipated to have good solubility in polar protic solvents like water, ethanol, and methanol. Its solubility is expected to be lower in non-polar organic solvents. A systematic evaluation is required to quantify its solubility.
Predicted Solubility
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | High | The hydrochloride salt form enhances polarity and allows for strong ion-dipole interactions and hydrogen bonding. |
| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | The polar nature of the molecule should allow for favorable dipole-dipole interactions. |
| Non-Polar (e.g., Hexane, Toluene) | Low | Lack of favorable interactions between the polar salt and non-polar solvent molecules. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, established methods such as the gravimetric method or determination by UV-Visible spectrophotometry can be employed.
Gravimetric Method
This method is a reliable and direct way to determine equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of the solvent of interest in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution via centrifugation followed by filtration through a fine-pored (e.g., 0.45 µm) filter.
-
Analysis: A precisely measured volume or weight of the clear, saturated supernatant is transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is completely evaporated under controlled conditions (e.g., vacuum oven at a temperature below the compound's decomposition point).
-
Calculation: The container with the solid residue is weighed, and the solubility is calculated in units such as g/L or mg/mL.
UV-Visible Spectrophotometry
This method is suitable if the compound possesses a chromophore that absorbs in the UV-Vis range and the chosen solvent is transparent in that region.
Methodology:
-
Calibration Curve:
-
Prepare a stock solution of known concentration of this compound hydrochloride in the solvent of interest.
-
Create a series of standard solutions of decreasing concentration through serial dilution.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear in accordance with the Beer-Lambert law.
-
-
Sample Analysis:
-
Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1-3).
-
Dilute a known volume of the clear supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
Stability Profile and Testing Protocols
The stability of this compound hydrochloride must be evaluated under various environmental conditions to establish its retest period or shelf life and to identify potential degradation products. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2).[1][2]
Factors Affecting Stability
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is expected to be pH-dependent. The presence of the electron-withdrawing chlorine atom on the pyridine ring may influence the reactivity of the chloromethyl group.
-
Thermal Degradation: Exposure to high temperatures can lead to decomposition. Pyridine compounds can undergo complex thermal degradation pathways.[3][4][5]
-
Photostability: Chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light.[6] Photostability testing is a crucial component of the overall stability assessment as per ICH Q1B guidelines.[7][8]
-
Oxidation: While the pyridine ring is relatively stable to oxidation, the molecule's overall susceptibility should be evaluated.
Stability-Indicating Method
Before initiating stability studies, a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required. This method must be able to separate and quantify the intact compound from any potential degradation products and impurities.
General HPLC Method Parameters:
| Parameter | Recommendation |
| Column | Reversed-phase C18, e.g., 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). |
| Detection | UV-Vis or Diode Array Detector (DAD) at the λmax of the compound. |
| Column Temperature | Controlled, e.g., 30 °C. |
| Flow Rate | Typically 1.0 mL/min. |
Method validation should demonstrate specificity, linearity, accuracy, precision, and robustness.
Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify likely degradation pathways and to demonstrate the specificity of the stability-indicating method.
| Condition | Protocol |
| Acid Hydrolysis | Reflux the compound in 0.1 M HCl for a specified period. |
| Base Hydrolysis | Reflux the compound in 0.1 M NaOH for a specified period. |
| Neutral Hydrolysis | Reflux the compound in water. |
| Oxidative | Treat the compound with 3% H₂O₂ at room temperature. |
| Thermal | Expose the solid compound to dry heat (e.g., 80°C). |
| Photolytic | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[8] A dark control should be run in parallel. |
Samples are analyzed at various time points to profile the degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed.
Formal Stability Studies
Formal stability studies are conducted on at least one to three primary batches of the substance stored in a container closure system that simulates the proposed packaging.[1]
Recommended Storage Conditions (ICH Q1A):
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate ¹ | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
¹ Intermediate studies are performed if significant change occurs during accelerated studies.
At each time point, samples are tested for appearance, assay, and degradation products using the validated stability-indicating method.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Figure 1: General Workflow for Solubility Determination.
Logical Flow for ICH Stability Study
Caption: Figure 2: Logical Flow for an ICH-Compliant Stability Study.
Conclusion
While specific data is sparse, this guide provides the necessary framework for a comprehensive evaluation of the solubility and stability of this compound hydrochloride. The protocols outlined, based on standard industry and regulatory guidelines, will enable researchers to generate the critical data needed for informed decisions in the research and development process. The inherent reactivity of the chloromethyl group suggests that a thorough stability assessment, including forced degradation studies, is particularly crucial for this compound.
References
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement [mdpi.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Spectroscopic Profile of 3-Chloro-2-(chloromethyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 3-Chloro-2-(chloromethyl)pyridine hydrochloride (CAS Number: 124425-87-2). Due to the limited availability of public data for the free base form, this document focuses on the hydrochloride salt. The information presented herein is crucial for the characterization and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific peak assignments for ¹H and ¹³C NMR are not available in the provided search results. General ranges for pyridine derivatives suggest aromatic protons would appear between 7.0-9.0 ppm and the chloromethyl protons between 4.5-5.0 ppm.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Note: Expected characteristic peaks would include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound Hydrochloride
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: The mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₆H₅Cl₂N) and fragmentation patterns characteristic of pyridine and chloromethyl moieties.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data for this specific compound are not publicly available. However, the following sections describe generalized and widely accepted methodologies for the spectroscopic analysis of similar organic compounds.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of pyridine derivatives involves the following steps:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt). The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
For solid samples like this compound hydrochloride, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the desired range (typically 4000-400 cm⁻¹). A background spectrum is usually recorded first and subtracted from the sample spectrum.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent.
-
Gas Chromatography: The solution is injected into the GC, where the compound is vaporized and separated from other components on a capillary column.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common ionization method, where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Data Analysis: The mass-to-charge ratios of the resulting ions are measured, producing a mass spectrum that can be used for structural elucidation and identification.
Workflow Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of this compound hydrochloride.
Caption: Logical relationship between spectroscopic techniques and the structural information they provide.
Reactivity of the Chloromethyl Group on the Pyridine Ring: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The chloromethylpyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, serving as a versatile building block for the synthesis of a diverse array of complex molecules. The reactivity of the chloromethyl group is profoundly influenced by the electronic properties of the pyridine ring, particularly the position of the nitrogen atom relative to the side chain. This technical guide provides a comprehensive analysis of the factors governing the reactivity of 2-, 3-, and 4-chloromethylpyridine isomers. It delves into the primary reaction pathways, including nucleophilic substitution, oxidation, and carbon-carbon bond-forming reactions. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and mechanistic diagrams are presented to equip researchers with the practical knowledge required for the effective utilization of these important synthetic intermediates.
Introduction
Chloromethylpyridines are heterocyclic compounds featuring a pyridine ring substituted with a chloromethyl group. These molecules are bifunctional, possessing a nucleophilic pyridine nitrogen and an electrophilic chloromethyl moiety.[1] This dual reactivity makes them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] The inherent electron-deficient nature of the pyridine ring significantly activates the chloromethyl group towards nucleophilic attack, rendering it more reactive than its benzylic counterpart, benzyl chloride. The position of the chloromethyl group (ortho, meta, or para to the ring nitrogen) critically dictates its reactivity, a central theme that will be explored in this guide.
Electronic and Steric Effects on Reactivity
The reactivity of the chloromethyl group is predominantly governed by the electronic influence of the pyridine nitrogen. The nitrogen atom is strongly electron-withdrawing, which has a significant impact on the stability of the transition state during nucleophilic substitution reactions.
-
2- and 4-Chloromethylpyridine: In these isomers, the nitrogen atom is at the ortho and para positions, respectively. During a nucleophilic substitution reaction, which typically proceeds via an SN2 mechanism, the negative charge developing in the transition state can be effectively delocalized onto the electronegative nitrogen atom through resonance. This stabilization of the transition state leads to a lower activation energy and, consequently, a higher reaction rate. Therefore, 2- and 4-chloromethylpyridine are significantly more reactive towards nucleophiles than benzyl chloride.
-
3-Chloromethylpyridine: In the meta-isomer, the nitrogen atom cannot directly participate in the resonance stabilization of the negative charge in the SN2 transition state. As a result, 3-chloromethylpyridine is considerably less reactive than its 2- and 4-isomers, with a reactivity that is more comparable to, though still often slightly greater than, benzyl chloride.
The general order of reactivity for nucleophilic substitution is:
4-Chloromethylpyridine > 2-Chloromethylpyridine >> 3-Chloromethylpyridine
While both 2- and 4-isomers are highly reactive, the 4-isomer is often slightly more reactive due to the absence of steric hindrance from the adjacent nitrogen atom that is present in the 2-isomer.[3]
Key Reactions of Chloromethylpyridines
Nucleophilic Substitution
Nucleophilic substitution is the most common and synthetically useful reaction of chloromethylpyridines. The activated chloromethyl group readily reacts with a wide range of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.[2]
Common Nucleophiles and Products:
-
N-Nucleophiles (Amines): Primary and secondary amines react to form the corresponding pyridylmethylamines.
-
O-Nucleophiles (Alcohols, Phenols): In the presence of a base, alcohols and phenols form pyridylmethyl ethers (Williamson ether synthesis).[1]
-
S-Nucleophiles (Thiols): Thiolates readily displace the chloride to yield pyridylmethyl thioethers.
-
C-Nucleophiles (Cyanide, Enolates): These nucleophiles enable the formation of new carbon-carbon bonds.
-
Other Nucleophiles: Azides and hydroxylamine are also effective nucleophiles.[2]
Table 1: Quantitative Yields for Nucleophilic Substitution Reactions of 2-Chloromethylpyridine
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Hydroxylamine | pH 7–8 buffer, 2–3 hr, 100°C | 2-Pyridine aldoxime | 63–91%[2] |
| 2-Chloro-4-nitrophenol | K₂CO₃, KI, DMF, 60°C, 12h | 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | Not specified[2] |
| Hydrazine Hydrate | Aqueous solution, reflux | 2-(Hydrazinylmethyl)pyridine | 70%[4] |
Table 2: Quantitative Yields for Nucleophilic Substitution Reactions of 4-Chloromethylpyridine
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Benzylamine | DMF, 80°C | 4-(Benzylaminomethyl)-2-chloropyridine | Not specified[3] |
(Note: Direct comparative studies under identical conditions are limited in the literature, but the provided data illustrates the feasibility of these transformations.)
Oxidation
The chloromethyl group can be oxidized to the corresponding aldehyde. This transformation is a valuable step in the synthesis of various pharmaceutical intermediates. For instance, 2-(p-chlorobenzyl)pyridine can be oxidized to (4-chlorophenyl)(pyridin-2-yl)methanone, a precursor for the antihistamine bepotastine.[5]
Table 3: Oxidation of a Chloromethylpyridine Derivative
| Substrate | Reagents and Conditions | Product | Yield (%) |
| 2-Chloromethylpyridine | Hydrolysis with NaOH, then oxidation with NaOCl, TEMPO, KBr | 2-Pyridinecarboxaldehyde | 90-95% (for the hydrolysis step)[6] |
| 2-(p-chlorobenzyl)pyridine | KMnO₄, H₂O, 85-95°C, 4h | (4-chlorophenyl)(pyridin-2-yl)methanone | Not specified[5] |
Carbon-Carbon Coupling Reactions
Chloromethylpyridines can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. This allows for the introduction of alkynyl groups onto the pyridine scaffold.
Experimental Protocols
General Workflow for Nucleophilic Substitution
The following diagram illustrates a typical workflow for the synthesis and purification of a substituted pyridine via nucleophilic substitution.
Caption: A typical experimental workflow for a nucleophilic substitution reaction.
Protocol 1: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
This protocol describes the reaction of 2-chloromethylpyridine with a phenolic nucleophile.
Materials:
-
2-Chloromethylpyridine hydrochloride
-
2-Chloro-4-nitrophenol
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloromethylpyridine hydrochloride in DMF, add potassium carbonate to neutralize the hydrochloride and generate the free base in situ.
-
Add 2-chloro-4-nitrophenol and a catalytic amount of potassium iodide to the reaction mixture.
-
Heat the mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 2-((2-chloro-4-nitrophenoxy)methyl)pyridine.
Protocol 2: Oxidation of 2-Chloromethylpyridine to 2-Pyridinecarboxaldehyde
This two-step protocol involves the hydrolysis of 2-chloromethylpyridine followed by oxidation.
Step 1: Hydrolysis to 2-Pyridinemethanol [6]
Materials:
-
2-Chloromethylpyridine
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
In a three-necked flask, add 2-chloromethylpyridine (0.30 mol), NaOH (0.6 mol), and water (180 mL).[6]
-
Heat the mixture to reflux and maintain for 6-7 hours until the reaction is complete (monitored by TLC).[6]
-
Cool the reaction mixture and extract with dichloromethane (3 x 100 mL).[6]
-
Combine the organic phases, wash with saturated brine (2 x 50 mL), and dry over anhydrous sodium sulfate.[6]
-
Evaporate the solvent under reduced pressure to obtain 2-pyridinemethanol. The yield is typically around 87%.[6]
Step 2: Oxidation to 2-Pyridinecarboxaldehyde [6]
Materials:
-
2-Pyridinemethanol
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Potassium bromide (KBr)
-
10% w/w Sodium hypochlorite (NaOCl) solution
-
Dichloromethane
Procedure:
-
Dissolve 2-pyridinemethanol in dichloromethane.
-
Add catalytic amounts of TEMPO and KBr.
-
Cool the mixture to -10 to 0°C.
-
Slowly add the 10% NaOCl solution, maintaining the temperature between 10-25°C.[6]
-
After the addition is complete, stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 2-pyridinecarboxaldehyde.
Reaction Mechanisms
Nucleophilic Substitution (SN2) Mechanism
The reaction of chloromethylpyridines with most nucleophiles proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.
Caption: The concerted SN2 mechanism for nucleophilic substitution on a chloromethylpyridine.
Resonance Stabilization in 2- and 4-Chloromethylpyridine SN2 Transition State
The enhanced reactivity of the 2- and 4-isomers is due to the resonance stabilization of the electron-rich transition state.
Caption: Resonance stabilization in the SN2 transition state of 2- and 4-chloromethylpyridine.
Conclusion
The chloromethylpyridines are a class of highly valuable synthetic intermediates whose reactivity is intricately linked to the position of the chloromethyl group on the pyridine ring. The 2- and 4-isomers exhibit enhanced reactivity towards nucleophiles due to the electronic stabilization of the SN2 transition state by the ring nitrogen. In contrast, the 3-isomer is significantly less reactive. This guide has provided a detailed overview of the key reactions, including quantitative data and explicit experimental protocols, to facilitate the work of researchers in drug discovery and chemical synthesis. A thorough understanding of the principles outlined herein will enable the strategic and efficient use of chloromethylpyridines in the construction of novel and complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 3. 4-Chloro-2-(chloromethyl)pyridine hydrochloride | 119396-04-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 6. CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
A Technical Guide to Electrophilic Substitution on 3-Chloropyridine Derivatives for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of electrophilic substitution reactions on 3-chloropyridine and its derivatives. Given the inherent electron-deficient nature of the pyridine ring, further exacerbated by the electron-withdrawing chloro substituent, these reactions present unique challenges and require specific strategies for successful implementation in synthetic chemistry and drug development. This document details the core principles, regioselectivity, and experimental protocols for key electrophilic substitution reactions, supported by quantitative data and visual aids to facilitate understanding and application in a research setting.
Core Principles of Electrophilic Substitution on 3-Chloropyridine
The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[1][2] This reduced reactivity is a consequence of the electronegative nitrogen atom, which withdraws electron density from the ring, thereby deactivating it towards attack by electrophiles.[3][4]
Electrophilic attack on the unsubstituted pyridine ring occurs preferentially at the 3-position (meta to the nitrogen atom).[5][6] This regioselectivity is governed by the stability of the intermediate carbocation (sigma complex). Attack at the 2- or 4-positions results in a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is energetically unfavorable.[7] In contrast, attack at the 3-position ensures the positive charge is delocalized over the carbon atoms only.[7][8]
The presence of a chlorine atom at the 3-position of the pyridine ring further deactivates the molecule towards electrophilic attack due to the halogen's inductive electron-withdrawing effect. While halogens are typically ortho-, para-directing in benzene chemistry, their influence on the already deactivated pyridine ring must be considered in conjunction with the strong meta-directing effect of the ring nitrogen.
Key Electrophilic Substitution Reactions
Nitration
Nitration of 3-chloropyridine is a synthetically useful transformation that primarily yields the 3-chloro-5-nitropyridine isomer. The reaction requires strong nitrating agents due to the deactivated nature of the substrate.
Table 1: Nitration of 3-Chloropyridine
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Chloropyridine | Conc. HNO₃, Trifluoroacetic anhydride, 0-24 °C, 12 h | 3-Chloro-5-nitropyridine | 76 | [9] |
Experimental Protocol: Nitration of 3-Chloropyridine[9]
Method A
-
Trifluoroacetic anhydride (10 ml, 42 mmol) is chilled in an ice bath.
-
3-Chloropyridine (17 mmol) is slowly added and the mixture is stirred under chilled conditions for 2 hours.
-
Concentrated nitric acid (1.9 ml, 36 mmol) is added dropwise.
-
The reaction mixture is stirred for 12 hours at a temperature between 0-24 °C.
-
The reaction is then quenched by addition to a sodium metabisulfite solution and stirred for an additional 12 hours at 24 °C.
-
The product, 3-chloro-5-nitropyridine, is isolated and purified using standard laboratory techniques.
Halogenation
Direct electrophilic halogenation of 3-chloropyridine is challenging due to the severe deactivation of the pyridine ring. Such reactions often require harsh conditions and can lead to low yields and mixtures of products. More contemporary and efficient methods have been developed to achieve regioselective 3-halogenation of pyridines.
One of the most effective modern methods involves the transient opening of the pyridine ring to form a Zincke imine intermediate, which is more susceptible to electrophilic attack.[10] This intermediate then undergoes highly regioselective halogenation, followed by ring-closing to yield the 3-halopyridine.
Table 2: 3-Iodination of a Pyridine Derivative via Zincke Imine Intermediate
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Pyridine | 1. Tf₂O, Collidine, Dibenzylamine; 2. N-Iodosuccinimide (NIS); 3. NH₄OAc, EtOH, 60 °C | 3-Iodopyridine | High (Specific yield depends on substrate) | [10] |
Experimental Protocol: 3-Iodination of Pyridine via Zincke Imine Intermediate[9]
One-Pot Procedure
-
Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.
-
Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitored by TLC/LC-MS).
-
Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol (EtOH) to the reaction mixture and heat to 60 °C to facilitate ring closure to the 3-iodopyridine product.
-
The product is then isolated and purified using standard laboratory techniques.
Sulfonation
Direct sulfonation of 3-chloropyridine is generally not a feasible reaction. The harsh conditions required (e.g., fuming sulfuric acid) lead to the protonation of the pyridine nitrogen, further deactivating the ring and making electrophilic attack extremely difficult.
A more viable, albeit indirect, route to pyridine-3-sulfonic acid derivatives starting from 3-chloropyridine involves the formation of the corresponding N-oxide. The N-oxide is more reactive towards electrophilic substitution. The process involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by a nucleophilic substitution of the chlorine atom with a sulfite group, and subsequent reduction of the N-oxide.[1][7]
Table 3: Indirect Sulfonation of 3-Chloropyridine via N-Oxide
| Substrate | Key Steps and Reagents | Final Product | Yield (%) | Reference |
| 3-Chloropyridine | 1. Oxidation (e.g., H₂O₂, Acetic Acid); 2. Sulfonation of N-oxide (e.g., Na₂SO₃, H₂O, 145 °C); 3. Reduction (e.g., Raney Nickel, H₂) | Pyridine-3-sulfonic acid | up to 83% (for the sulfonation step) | [1][7] |
Experimental Protocol: Synthesis of Pyridine-3-sulfonic acid from 3-Chloropyridine[1][7]
Step 1: Oxidation to 3-Chloropyridine-N-oxide
-
Dissolve 3-chloropyridine in a suitable solvent, such as acetic acid.
-
Treat the solution with an oxidizing agent (e.g., hydrogen peroxide) at a temperature ranging from room temperature to 100 °C.
-
Isolate the 3-chloropyridine-N-oxide using standard extraction or distillation methods.
Step 2: Sulfonation of 3-Chloropyridine-N-oxide
-
React the 3-chloropyridine-N-oxide with an aqueous solution of sodium sulfite.
-
Heat the reaction mixture to elevated temperatures (e.g., 145 °C) for several hours.
Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide
-
The resulting pyridine-3-sulfonic acid-N-oxide is then reduced to pyridine-3-sulfonic acid.
-
A common method is catalytic hydrogenation using Raney nickel as the catalyst in an alkaline solution.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its derivatives. The Lewis acid catalyst required for these reactions (e.g., AlCl₃) is a strong electrophile that preferentially coordinates with the non-bonding electron pair on the basic nitrogen atom. This coordination results in the formation of a positively charged pyridinium salt, which is highly deactivated towards further electrophilic attack on the ring.
Influence of Other Substituents
The regiochemical outcome of electrophilic substitution on a 3-chloropyridine ring can be further influenced by the presence of other substituents. The directing effects of these additional groups will compete with the inherent directing effects of the ring nitrogen and the 3-chloro substituent.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), or methoxy (-OCH₃) groups are activating and ortho-, para-directing.[9] Their presence can increase the reactivity of the 3-chloropyridine ring and influence the position of electrophilic attack. The final regioselectivity will be a balance between the meta-directing effect of the nitrogen and the ortho-, para-directing effect of the EDG.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups are deactivating and meta-directing.[9] Their presence will further decrease the reactivity of the 3-chloropyridine ring and generally reinforce the substitution at positions meta to both the nitrogen and the EWG.
Visualizing Reaction Pathways and Logic
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General Mechanism of Electrophilic Aromatic Substitution.
Caption: Regioselectivity of Electrophilic Attack on Pyridine.
Caption: Workflow for the Indirect Sulfonation of 3-Chloropyridine.
Conclusion
The electrophilic substitution of 3-chloropyridine derivatives is a challenging yet crucial area of synthetic chemistry for the development of novel pharmaceuticals and agrochemicals. The inherent electronic properties of the substituted pyridine ring necessitate tailored reaction conditions and, in some cases, indirect synthetic strategies to achieve the desired products with good yields and regioselectivity. This guide provides a foundational understanding and practical protocols for key transformations, serving as a valuable resource for researchers in the field. A thorough understanding of the principles outlined herein will enable the strategic design of synthetic routes to complex, highly functionalized pyridine-based molecules.
References
- 1. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 2. chempanda.com [chempanda.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Chloropyridine - Wikipedia [en.wikipedia.org]
- 9. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Chlorinated Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety precautions required for the handling of chlorinated pyridine compounds. Given their toxicological profile and reactivity, strict adherence to established safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the environment. This document outlines the hierarchy of controls, personal protective equipment, detailed handling and disposal procedures, and emergency response actions.
Hazard Identification and Risk Assessment
Chlorinated pyridines are a class of heterocyclic organic compounds that can pose significant health risks. They are often toxic and can be irritating to the skin, eyes, and respiratory system.[1][2][3] Some compounds in this class are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] Prolonged or repeated exposure may lead to organ damage.[3][4] A thorough risk assessment should be conducted before commencing any work with these compounds.
Toxicological Data
Quantitative toxicological data for representative chlorinated pyridine compounds are summarized below. This information is critical for understanding the potential severity of exposure.
| Compound | CASRN | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Hazard Statements |
| 2-Chloropyridine | 109-09-1 | 100 mg/kg (mouse)[5] | 64 mg/kg[6] | H302, H310, H330, H315, H318, H335, H373, H410[3] |
| 3-Chloropyridine | 626-60-8 | Not available | Not available | H227, H320, H315, H341, H311, H335[1] |
Note: The absence of data does not imply a lack of hazard. All chlorinated pyridine derivatives should be handled with care.
Physical and Chemical Properties
Understanding the physical and chemical properties of these compounds is essential for safe handling and storage.
| Compound | Molecular Formula | Boiling Point | Flash Point | Incompatible Materials |
| 2-Chloropyridine | C5H4ClN | 170°C[7] | Slight fire hazard[7] | Oxidizing agents, strong acids[8] |
| 3-Chloropyridine | C5H4ClN | Not available | Combustible liquid[1] | Strong oxidizing agents[1] |
Hierarchy of Controls
To minimize the risk of exposure, a hierarchical approach to control measures should be implemented.
Caption: The hierarchy of controls for managing chemical hazards.
-
Elimination/Substitution: If possible, eliminate the use of highly toxic chlorinated pyridines or substitute them with less hazardous alternatives.
-
Engineering Controls: These are the primary means of controlling exposure.
-
Administrative Controls:
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling chlorinated pyridine compounds.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][11][12] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves may offer short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide to select appropriate glove material (e.g., neoprene or butyl rubber).[11][12] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[1][11] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[11] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls are not feasible or if exposure limits are exceeded. A particulate filter conforming to EN 143 is recommended for solid compounds.[1][11] |
Experimental Protocols: Safe Handling and Storage
A systematic approach to handling and storage is crucial to prevent accidental exposure and contamination.
Caption: A workflow for the safe handling and storage of chlorinated pyridines.
Handling Protocol
-
Preparation: Before handling, ensure the work area, preferably within a certified chemical fume hood, is clean and uncluttered.[12] Put on all required personal protective equipment as detailed in the PPE table.[11]
-
Weighing and Transferring:
-
Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).
-
Handle solid compounds carefully to avoid generating dust.
-
When transferring liquids, do so slowly and carefully to prevent splashing.
-
-
During Handling:
Storage Protocol
-
Store chlorinated pyridine compounds in a dry, cool, and well-ventilated place.[1][11]
-
Store away from incompatible materials such as strong oxidizing agents.[1][8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Caption: A decision tree for emergency response to incidents involving chlorinated pyridines.
Spills and Leaks
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team and/or local fire department.
-
Prevent entry to the contaminated area.
-
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Waste Disposal
Proper disposal of chlorinated pyridine waste is crucial to prevent environmental contamination.
-
Waste Segregation:
-
Solid Waste: Collect unused or waste chlorinated pyridine compounds in a clearly labeled, sealed, and appropriate hazardous waste container.[11]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[11][12]
-
-
Disposal Procedures: All waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain or in regular trash.[2]
By adhering to the comprehensive safety precautions outlined in this guide, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with handling chlorinated pyridine compounds, fostering a safer laboratory environment.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nj.gov [nj.gov]
- 9. echemi.com [echemi.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nj.gov [nj.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
3-Chloro-2-(chloromethyl)pyridine material safety data sheet (MSDS)
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information for the free base form of 3-Chloro-2-(chloromethyl)pyridine is limited. This guide synthesizes available data, primarily from the material safety data sheet (MSDS) of its hydrochloride salt, this compound hydrochloride (CAS No. 124425-87-2), which is expected to have similar toxicological and safety considerations.
Section 1: Chemical Identification and Physical Properties
This compound is a halogenated pyridine derivative. The presence of a chloromethyl group makes it a reactive alkylating agent, a property pivotal in various synthetic applications.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N | ChemScene[1] |
| Molecular Weight | 198.48 g/mol | ChemScene[1] |
| Appearance | Data not available for the free base. The hydrochloride salt is a solid. | - |
| Storage Temperature | 4°C | ChemScene[1] |
Section 2: Hazard Identification and Toxicological Data
This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is suspected to be a mutagen.[2]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[3] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[2] |
Table 3: Toxicological Data
| Test | Result | Species | Source |
| LD50 Oral | 316 mg/kg | Mouse | TCI Chemicals |
Symptoms of Exposure:
-
Skin and Eyes: Causes severe burns and eye damage.[2][3] Contact may lead to irritation, redness, and pain.[4][5]
-
Inhalation: May cause irritation of the respiratory tract.[4][5] Symptoms can include a burning sensation, coughing, and shortness of breath.[4][5]
-
Ingestion: Harmful if swallowed.[2][3] May cause nausea, vomiting, and headache.[4][5]
Section 3: Handling, Storage, and Personal Protection
Proper handling and storage are crucial to minimize exposure risks.
Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Do not get in eyes, on skin, or on clothing.
Storage Conditions:
-
Keep container tightly closed in a dry and well-ventilated place.[6][7]
-
Store at 4°C for long-term stability.[1]
Table 4: Personal Protective Equipment (PPE)
| Protection Type | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles or face shield. | [2][6][7] |
| Skin Protection | Impervious, flame-resistant clothing and gloves. | [2][6][7] |
| Respiratory Protection | Use a full-face respirator with appropriate cartridges (e.g., type P3) if exposure limits are exceeded. | [2][7] |
Section 4: Experimental Protocols - Emergency Procedures
Detailed protocols for emergency situations are critical for ensuring laboratory safety.
First Aid Measures:
-
General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.[3][6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician immediately.[3][5]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician immediately.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]
-
Specific Hazards: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][5][8]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[3][6]
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust. Evacuate personnel to safe areas.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Containment and Cleanup: Sweep up or vacuum up spillage and collect in a suitable container for disposal. Avoid generating dust.[6][9] For solids, dampen with water before transferring to a suitable container.[4]
Section 5: Visualized Workflow
Diagram 1: Spill Response Protocol for this compound
Caption: Workflow for handling a spill of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-(氯甲基)吡啶 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. echemi.com [echemi.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-Chloro-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)pyridine is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two reactive sites amenable to nucleophilic substitution: the chloromethyl group at the 2-position and the chloro group at the 3-position. The chloromethyl group, being a benzylic-like halide, is considerably more reactive towards nucleophiles under standard SN2 conditions. This differential reactivity allows for selective functionalization, making it a valuable scaffold for the synthesis of diverse molecular architectures.
Derivatives of 3-chloropyridine have shown a wide range of biological activities, including potential as anticancer and anti-inflammatory agents. The ability to introduce various functionalities at the 2-methyl position via nucleophilic substitution provides a powerful tool for structure-activity relationship (SAR) studies in the development of novel therapeutic agents.
These application notes provide an overview of common nucleophilic substitution reactions with this compound and detailed protocols for the synthesis of representative derivatives.
Data Presentation: Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution at the more reactive 2-(chloromethyl) position with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Toluene | NaOtBu | 100 | 16 | 82 |
| 2 | 4-Methoxybenzylamine | Dichloromethane | Triethylamine | RT | 15 | 90 |
| 3 | Isobutylamine | Acetonitrile | K₂CO₃ | Reflux | 12 | 85 |
| 4 | Piperidine | Ethanol | K₂CO₃ | Reflux | 8 | 92 |
| 5 | Morpholine | DMF | DIPEA | 80 | 6 | 88 |
Table 2: Reaction with Thiol Nucleophiles
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Ethanol | NaOEt | RT | 4 | 95 |
| 2 | 4-Methylthiophenol | DMF | K₂CO₃ | 50 | 5 | 93 |
| 3 | 2-Mercaptobenzothiazole | Acetonitrile | Triethylamine | Reflux | 6 | 89 |
Table 3: Reaction with Oxygen Nucleophiles
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | - | Reflux | 6 | 80 |
| 2 | Phenol | Acetone | K₂CO₃ | Reflux | 12 | 75 |
| 3 | 4-Methoxyphenol | DMF | NaH | RT | 8 | 85 |
Experimental Protocols
The following are detailed experimental protocols for key nucleophilic substitution reactions with this compound.
Protocol 1: Synthesis of 3-Chloro-2-((phenylamino)methyl)pyridine
-
Materials:
-
This compound
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Palladium(II) acetate
-
Triphenylphosphine
-
Toluene, anhydrous
-
2 M Hydrochloric acid
-
Dichloromethane
-
19 M Sodium hydroxide
-
Sodium sulfate, anhydrous
-
Hexane
-
Silica gel
-
Celite 545
-
-
Procedure:
-
To an oven-dried three-necked round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,3-dichloropyridine (1.0 eq), palladium(II) acetate (0.025 eq), triphenylphosphine (0.075 eq), and sodium tert-butoxide (1.53 eq).[1]
-
Evacuate the flask and backfill with nitrogen.
-
Add anhydrous toluene via syringe, followed by aniline (1.05 eq).[1]
-
Heat the reaction mixture to 100 °C and stir for 16 hours.[1]
-
Cool the reaction to 0 °C in an ice bath and add 2 M HCl.
-
Stir for 10 minutes at room temperature and filter through a pad of Celite.
-
Separate the layers of the filtrate and extract the organic phase with 2 M HCl.
-
Combine the acidic extracts, cool to 0 °C, and add dichloromethane.
-
Basify with 19 M NaOH and separate the layers.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Dilute with hexane and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
Protocol 2: Synthesis of 3-Chloro-2-((isobutylamino)methyl)pyridine
-
Materials:
-
This compound
-
Isobutylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.5 eq) and isobutylamine (1.2 eq).
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 3: Synthesis of 3-Chloro-2-((p-tolylthio)methyl)pyridine
-
Materials:
-
This compound
-
4-Methylthiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-methylthiophenol (1.1 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 50 °C and stir for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: General workflow for nucleophilic substitution reactions.
Caption: Inhibition of a generic tyrosine kinase signaling pathway.
References
Application Notes: Synthesis of Substituted Pyridines using 3-Chloro-2-(chloromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-2-(chloromethyl)pyridine is a versatile bifunctional electrophile for the synthesis of a diverse range of substituted pyridine derivatives. Its structure contains two distinct reactive sites: a highly reactive primary chloromethyl group at the 2-position and a less reactive chloro substituent on the aromatic ring at the 3-position. This differential reactivity allows for selective functionalization, making it a valuable building block in medicinal chemistry and materials science for the construction of complex molecular architectures.
The chloromethyl group is analogous to a benzylic halide, making it highly susceptible to nucleophilic attack via an SN2 mechanism under mild conditions.[1] The chlorine atom on the pyridine ring, however, typically reacts via a nucleophilic aromatic substitution (SNAr) mechanism, which often requires more forcing conditions.[2] This document provides detailed protocols for the selective derivatization of this compound at each of these positions.
Safety Information: this compound and its hydrochloride salt are corrosive and irritating compounds. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Application I: Selective SN2 Substitution at the 2-(Chloromethyl) Group
The primary and most facile reaction pathway involves the displacement of the chloride from the chloromethyl group. This reaction is suitable for a wide range of soft and hard nucleophiles, including amines, phenols, thiols, and carbanions. The reaction typically proceeds cleanly at or slightly above room temperature.
Logical Pathway for SN2 Derivatization
References
Application of 3-Chloro-2-(chloromethyl)pyridine in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)pyridine and its isomers are pivotal intermediates in the synthesis of a variety of modern agrochemicals. The pyridine ring, substituted with chlorine and a reactive chloromethyl group, provides a versatile scaffold for the development of potent herbicides and insecticides. The strategic placement of these functional groups allows for nucleophilic substitution reactions at the chloromethyl position and modifications to the pyridine ring, enabling the construction of complex active ingredients. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of these building blocks for the synthesis of key agrochemicals, including the herbicide Pinoxaden and neonicotinoid insecticides such as Imidacloprid.
I. Synthesis of the Herbicide Pinoxaden
3-Chloro-2-(chloromethyl)-6-methylpyridine is a key precursor in the synthesis of Pinoxaden, a selective post-emergence herbicide for the control of grass weeds in cereal crops.[1] Pinoxaden functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species.[2][3]
Experimental Workflow: Synthesis of Pinoxaden Intermediate
Caption: General workflow for the synthesis of the Pinoxaden core intermediate.
Experimental Protocol: Synthesis of Pinoxaden Core Intermediate
The synthesis of the core structure of Pinoxaden involves the alkylation of a malonate derivative with a chloromethylpyridine. While specific industrial protocols are proprietary, the following represents a general laboratory-scale procedure derived from patent literature.
Materials:
-
3-Chloro-2-(chloromethyl)-6-methylpyridine
-
Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of diethyl 2-(2,6-diethyl-4-methylphenyl)malonate (1.0 equivalent) in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-chloro-2-(chloromethyl)-6-methylpyridine (1.05 equivalents) in DMF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the Pinoxaden core intermediate.
Quantitative Data: Pinoxaden Synthesis
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-2-(chloromethyl)-6-methylpyridine | Inferred from patent literature |
| Key Reagent | Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate | Inferred from patent literature |
| Base | Sodium Hydride or Potassium Carbonate | Inferred from patent literature |
| Solvent | DMF or Acetonitrile | Inferred from patent literature |
| Temperature | 0 °C to Room Temperature | Inferred from patent literature |
| Reaction Time | 12-24 hours | Inferred from patent literature |
| Typical Yield | 60-80% (estimated) | Inferred from patent literature |
Mechanism of Action: Pinoxaden
Pinoxaden is a pro-herbicide that is converted in the plant to its active form. This active metabolite inhibits the homomeric form of acetyl-CoA carboxylase (ACCase) found in the plastids of grasses.[3] ACCase catalyzes the first committed step in fatty acid biosynthesis. By inhibiting this enzyme, Pinoxaden disrupts the production of lipids essential for cell membrane integrity and growth, leading to the death of the weed.
Caption: Simplified signaling pathway of Pinoxaden's herbicidal action.
II. Synthesis of Neonicotinoid Insecticides
2-Chloro-5-(chloromethyl)pyridine is a crucial intermediate for the synthesis of several neonicotinoid insecticides, including Imidacloprid, Acetamiprid, and Thiacloprid.[4] These insecticides act as agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death.[5]
Experimental Workflow: Synthesis of Imidacloprid
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN110294768B - Method for synthesizing pinoxaden through 2, 6-diethyl-4-methyl phenylmalonate - Google Patents [patents.google.com]
- 5. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation with 3-Chloro-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)pyridine is a valuable bifunctional reagent in synthetic organic and medicinal chemistry. Its structure, featuring a reactive chloromethyl group at the 2-position and a chlorine substituent on the pyridine ring, allows for the strategic introduction of the 3-chloro-2-pyridinylmethyl moiety onto various nucleophiles. This structural motif is of significant interest in drug discovery, as pyridine rings are prevalent scaffolds in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The N-alkylation reaction with this reagent provides a straightforward method for the synthesis of novel amines and nitrogen-containing heterocycles, which can serve as key intermediates or final drug candidates.
The N-alkylation proceeds via a standard SN2 mechanism, where a nitrogen-containing nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The reaction is typically facilitated by a base to deprotonate the nucleophile, thereby increasing its reactivity. The choice of base and solvent is crucial for optimizing the reaction conditions and achieving high yields.
Data Presentation: General Reaction Parameters for N-Alkylation
The following table summarizes typical reaction conditions for the N-alkylation of various nitrogen-containing substrates with chloromethylpyridines, extrapolated from general procedures. These parameters can be used as a starting point for optimizing the reaction with this compound.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Representative Yield (%) |
| Primary/Secondary Amines | K₂CO₃, Et₃N | DMF, EtOH | 25-80 | 12-24 | 70-95 |
| Anilines | K₂CO₃, NaH | DMF, THF | 25-60 | 8-18 | 65-90 |
| N-Heterocycles (e.g., Imidazole, Pyrazole) | K₂CO₃, NaH | CH₃CN, DMF | 25-50 | 6-24 | 75-95 |
| Amides/Sulfonamides | NaH, Cs₂CO₃ | THF, DMF | 0-25 | 4-12 | 60-85 |
Experimental Protocols
Protocol 1: N-Alkylation of a Heterocycle (e.g., Pyrazole) using Potassium Carbonate
This protocol describes a general procedure for the N-alkylation of a nitrogen-containing heterocycle, such as pyrazole, using this compound with potassium carbonate as the base.
Materials:
-
Nitrogen-containing heterocycle (e.g., Pyrazole) (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing heterocycle (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF (approximately 5-10 mL per mmol of the heterocycle).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be increased to 40-50°C.
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: N-Alkylation of an Aniline using Sodium Hydride
This protocol is suitable for less nucleophilic substrates like anilines and employs a stronger base, sodium hydride.
Materials:
-
Aniline derivative (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the aniline derivative (1.0 eq) and anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0°C and add a solution of this compound (1.1 eq) in a minimum amount of anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: General kinase signaling pathway (e.g., MAPK/ERK).
Application Notes and Protocols: Reaction of 3-Chloro-2-(chloromethyl)pyridine with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)pyridine is a valuable bifunctional electrophile in organic synthesis, serving as a key building block for the introduction of a 3-chloropyridin-2-ylmethyl moiety onto various nucleophiles. The presence of two reactive centers, the chloromethyl group at the 2-position and the chloro-substituted pyridine ring, allows for selective and sequential reactions. The primary and most facile reaction involves the nucleophilic substitution of the benzylic chloride by amine nucleophiles, a transformation widely employed in the synthesis of pharmaceutically active compounds and other functionalized materials. This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of amine nucleophiles.
Reaction Principle
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine nucleophile attacks the electrophilic methylene carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The reactivity of the chloromethyl group is significantly higher than that of the chloro substituent on the pyridine ring, allowing for high selectivity under appropriate reaction conditions.
A base is typically required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or organic tertiary amines (e.g., triethylamine, diisopropylethylamine). The choice of solvent is crucial and is generally an aprotic polar solvent such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF), which can effectively solvate the reactants and facilitate the SN2 pathway.
Applications in Drug Development
The 2-aminomethyl-3-chloropyridine scaffold is a key structural motif in a variety of biologically active molecules. One of the most prominent examples is its role as a precursor in the synthesis of Varenicline , a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation. The synthesis of Varenicline and its analogs often involves the reaction of a protected diamine with a suitable pyridine derivative, highlighting the importance of C-N bond formation at the 2-methyl position.
Derivatives of 2-aminomethyl-3-chloropyridine have also been investigated for their potential as:
-
Antimicrobial agents
-
Anti-inflammatory compounds
-
Anticancer agents
The ability to readily diversify the amine nucleophile allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Protocols
Protocol 1: General Procedure for the Reaction with Aliphatic Amines
This protocol describes a general method for the N-alkylation of primary and secondary aliphatic amines with this compound.
Materials:
-
This compound
-
Aliphatic amine (primary or secondary)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add the aliphatic amine (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of amine).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, it can be heated to 40-60 °C.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol).
Protocol 2: General Procedure for the Reaction with Aromatic Amines
This protocol outlines a general method for the N-alkylation of aromatic amines (anilines) with this compound. A stronger base and potentially higher temperatures may be required due to the lower nucleophilicity of aromatic amines.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline or substituted aniline)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add the aromatic amine (1.0 eq), anhydrous sodium carbonate (2.0 eq) or cesium carbonate (1.5 eq), and anhydrous DMF (10 mL per mmol of amine).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate).
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 2-((Alkylamino)methyl)-3-chloropyridines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | CH₃CN | Room Temp | 12 | >90 (expected) |
| Morpholine | K₂CO₃ | CH₃CN | Room Temp | 12 | >90 (expected) |
| n-Butylamine | K₂CO₃ | CH₃CN | 40 | 18 | High (expected) |
| Diethylamine | Et₃N | THF | Room Temp | 24 | Moderate-High (expected) |
Table 2: Summary of Reaction Conditions and Yields for the Synthesis of 2-((Arylamino)methyl)-3-chloropyridines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Na₂CO₃ | DMF | 80 | 24 | Moderate (expected) |
| 4-Methoxyaniline | Cs₂CO₃ | DMF | 60 | 18 | Moderate-High (expected) |
| 4-Nitroaniline | Cs₂CO₃ | DMF | 100 | 48 | Low-Moderate (expected) |
Note: Reactions with electron-deficient anilines are expected to be slower and may require more forcing conditions and result in lower yields.
Visualizations
Caption: General experimental workflow for the synthesis of 2-((Amino)methyl)-3-chloropyridine derivatives.
Caption: Simplified SN2 reaction mechanism for the N-alkylation of amines with this compound.
Preparation of Pyridylmethyl Ethers using 3-Chloro-2-(chloromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyridylmethyl ethers from 3-Chloro-2-(chloromethyl)pyridine. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the pyridyl ether moiety in a wide range of biologically active molecules. The protocols outlined below are based on the Williamson ether synthesis, a robust and versatile method for the formation of ether linkages.
Introduction
The synthesis of pyridylmethyl ethers is a key transformation in the development of novel therapeutic agents. The pyridine ring is a common scaffold in pharmaceuticals, and its functionalization allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This compound is a valuable building block in this context, possessing two reactive sites for nucleophilic substitution. The chloromethyl group at the 2-position is particularly susceptible to displacement by alkoxides and phenoxides, providing a direct route to the corresponding pyridylmethyl ethers.
The Williamson ether synthesis is the cornerstone of this process. It involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces a halide from an electrophilic carbon, in this case, the benzylic-like carbon of the chloromethyl group. The reaction is typically carried out in the presence of a strong base in an aprotic polar solvent.
Reaction Scheme and Mechanism
The general reaction for the preparation of pyridylmethyl ethers from this compound is depicted below:
Synthesis of Bioactive Heterocycles from 3-Chloro-2-(chloromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocyclic compounds utilizing 3-Chloro-2-(chloromethyl)pyridine as a versatile starting material. The inherent reactivity of the two chloro-substituents at the C-3 and the adjacent methyl group allows for a diverse range of cyclization reactions, leading to the formation of fused pyridine scaffolds of significant interest in medicinal chemistry.
Introduction
This compound is a key building block in the synthesis of nitrogen-containing fused heterocycles. The pyridine ring itself is a prevalent scaffold in numerous pharmaceuticals. The presence of a chloro substituent on the pyridine ring and a chloromethyl group at the 2-position provides two reactive sites for nucleophilic substitution, enabling the construction of various bicyclic and polycyclic systems. These resulting heterocyclic frameworks, such as imidazo[1,5-a]pyridines and triazolo[4,3-a]pyridines, are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory properties. This document outlines synthetic strategies and detailed protocols for the preparation of such bioactive molecules.
Synthetic Applications and Methodologies
The primary synthetic strategy involves the reaction of this compound with various binucleophiles. The differential reactivity of the two chlorine atoms can be exploited to achieve regioselective cyclizations. Typically, the more reactive chloromethyl group undergoes initial nucleophilic substitution, followed by an intramolecular cyclization involving the chloro-substituent on the pyridine ring.
Synthesis of Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridines are a class of fused heterocycles that have garnered significant attention due to their diverse pharmacological activities. The synthesis of this scaffold can be efficiently achieved from 2-(aminomethyl)pyridine precursors which can be derived from this compound.
A general retrosynthetic pathway for the synthesis of imidazo[1,5-a]pyridine derivatives is depicted below. The key step involves the formation of a 2-(aminomethyl)pyridine intermediate, followed by cyclization with a suitable one-carbon synthon.
Caption: Retrosynthetic analysis for Imidazo[1,5-a]pyridines.
Experimental Protocol: Synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol
This protocol is adapted from a known procedure for a structurally related compound and can be applied to derivatives of this compound.[1]
Step 1: Synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
A detailed, multi-step synthesis is required to obtain the necessary aminomethylpyridine precursor.[1]
Step 2: Cyclization to form the Imidazo[1,5-a]pyridine scaffold
-
To a solution of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (CS2) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol.
| Entry | Reactant | Product | Yield (%) |
| 1 | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol | 85 |
Table 1: Synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol.[1]
Synthesis of Triazolo[4,3-a]pyridine Derivatives
[1][2][3]Triazolo[4,3-a]pyridines are another important class of fused heterocycles with a broad spectrum of biological activities, including potential use as c-Met kinase inhibitors.[4] The synthesis can be achieved by reacting a 2-hydrazinylpyridine intermediate with a suitable one-carbon electrophile.
Caption: General synthetic workflow for Triazolo[4,3-a]pyridines.
Experimental Protocol: General Procedure for the Synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine Derivatives
This protocol is based on a general method for the synthesis of triazolopyridines.[5]
Step 1: Synthesis of 2-Hydrazinyl-3-chloropyridine
-
React this compound with an excess of hydrazine hydrate in a suitable solvent like ethanol.
-
Heat the reaction mixture under reflux for several hours (monitor by TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Step 2: Cyclization with a Carboxylic Acid
-
A mixture of 2-hydrazinyl-3-chloropyridine (1.0 eq) and the corresponding carboxylic acid (1.0-1.2 eq) is heated in phosphorus oxychloride (POCl3) or another suitable dehydrating agent.
-
The reaction is typically carried out at elevated temperatures (e.g., 100-140 °C) for a specified period. Microwave irradiation can also be employed to accelerate the reaction.[5]
-
After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Acetic acid | 8-Chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | 97.0 |
| 2 | 4-Chlorobenzoic acid | 8-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyridine | 93.0 |
| 3 | Nicotinic acid | 8-Chloro-3-(3-pyridyl)-[1][2][3]triazolo[4,3-a]pyridine | 91.0 |
| 4 | 2-Chloronicotinic acid | 8-Chloro-3-(2-chloropyridin-3-yl)-[1][2][3]triazolo[4,3-a]pyridine | 92.0 |
Table 2: Synthesis of various 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives.[5]
Bioactive Properties
The synthesized heterocyclic compounds derived from this compound often exhibit promising biological activities.
Antimicrobial Activity
Many pyridine-fused heterocycles have demonstrated significant antimicrobial properties. For instance, certain pyridine derivatives containing azetidin-2-one moieties have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[6] The minimum inhibitory concentrations (MICs) for some of these compounds are comparable to standard antibiotics like chloramphenicol.[6]
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one | Potent | Potent | Potent | Potent |
| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one | Potent | Potent | Potent | Potent |
Table 3: Antimicrobial activity of selected pyridine-containing azetidin-2-ones.[6] (Note: "Potent" indicates significant activity as reported in the source).
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a wide array of bioactive fused heterocyclic systems. The methodologies outlined in this document provide a foundation for researchers to explore the synthesis of novel imidazo[1,5-a]pyridines, triazolo[4,3-a]pyridines, and other related scaffolds. The potential for these compounds to exhibit significant biological activities makes this an active and promising area of research for drug discovery and development. Further exploration of the reaction conditions and the use of diverse nucleophiles will undoubtedly lead to the discovery of new chemical entities with potent pharmacological properties.
References
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.biust.ac.bw [research.biust.ac.bw]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Chloro-2-(chloromethyl)pyridine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-Chloro-2-(chloromethyl)pyridine as a key building block in the synthesis of complex heterocyclic molecules through multi-component reactions (MCRs). The inherent reactivity of its chloromethyl group, coupled with the electronic properties of the chloropyridine scaffold, makes it a valuable electrophilic component in the construction of diverse molecular architectures relevant to pharmaceutical and agrochemical research.
Introduction to this compound in MCRs
This compound is an attractive reagent for MCRs due to its dual reactive sites. The chloromethyl group serves as a potent electrophile, susceptible to nucleophilic attack, while the pyridine ring can influence the reactivity of adjacent functional groups and act as a key structural motif in the final product. MCRs offer a streamlined approach to synthesizing complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste compared to traditional multi-step synthesis.
A plausible and highly valuable application of this compound in MCRs is in the synthesis of substituted dihydropyridine and pyridine scaffolds. These core structures are prevalent in a wide range of biologically active compounds. A modified Hantzsch-type reaction, where this compound acts as an electrophilic component, represents a logical and synthetically useful strategy.
Application: One-Pot Synthesis of Substituted Pyridines
A hypothetical, yet highly plausible, three-component reaction involves the condensation of a 1,3-dicarbonyl compound, an enamine (or its in-situ generated equivalent from a ketone and ammonia), and this compound. This reaction would lead to the formation of highly functionalized dihydropyridine intermediates, which can subsequently be oxidized to the corresponding pyridine derivatives.
Logical Workflow for the Multi-Component Reaction
Caption: Workflow for the synthesis of substituted pyridines using this compound in a multi-component reaction.
Proposed Signaling Pathway (Reaction Mechanism)
The reaction is proposed to proceed through a series of interconnected steps, characteristic of MCRs, leading to the formation of the dihydropyridine core, followed by aromatization.
Application Notes and Protocols: Flow Chemistry Applications of 2-Chloro-5-(chloromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 2-chloro-5-(chloromethyl)pyridine derivatives in continuous flow chemistry. The following sections outline key applications, experimental procedures, and quantitative data, offering a practical guide for implementing these methods in a laboratory setting.
Introduction
2-Chloro-5-(chloromethyl)pyridine is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its derivatives are key intermediates in the production of several commercial products. The application of flow chemistry to reactions involving this scaffold offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher efficiency, and greater scalability.[5] This document focuses on the continuous flow synthesis of bioactive hydrazone derivatives starting from 2-chloro-5-(chloromethyl)pyridine.
Application 1: Continuous Flow Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine
A key application of 2-chloro-5-(chloromethyl)pyridine in flow chemistry is its conversion to the intermediate 2-chloro-5-(hydrazinylmethyl)pyridine. This intermediate serves as a precursor for a variety of bioactive compounds.[5][6]
Experimental Protocol
Objective: To synthesize 2-chloro-5-(hydrazinylmethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine using a continuous flow reactor.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Hydrazine hydrate (aqueous solution)
-
Solvent (e.g., Ethyl Acetate)
-
Brine solution
-
Distilled water
-
Drying agent (e.g., Sodium Sulfate)
Equipment:
-
Continuous flow reactor system (e.g., Asia syringe pump, reagent injector, microreactor, pressure controller)
-
Pressurized input store
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation:
-
Prepare a solution of 2-chloro-5-(chloromethyl)pyridine in a suitable organic solvent.
-
Prepare an aqueous solution of hydrazine hydrate.
-
-
Flow Reactor Setup:
-
Assemble the flow reactor system, ensuring all connections are secure.
-
Prime the pumps and tubing with the respective solvents to be used in the reaction.
-
-
Reaction Execution:
-
Pump the solutions of 2-chloro-5-(chloromethyl)pyridine and hydrazine hydrate into a T-mixer to ensure efficient mixing before entering the heated reactor coil.
-
The reaction mixture is then passed through the flow reactor module at a controlled temperature and residence time.
-
-
Work-up and Purification:
-
The output from the reactor is collected.
-
The collected solution is washed with brine and then with distilled water.
-
The organic layer is separated, dried over a suitable drying agent, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by column chromatography if necessary.
-
Quantitative Data
The following table summarizes the reaction conditions and outcomes for the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-(chloromethyl)pyridine | [5][6] |
| Reagent | Hydrazine Hydrate | [5] |
| Temperature | 90 °C | [5] |
| Yield | 70% | [5] |
Application 2: Continuous Flow Synthesis of Bioactive Hydrazone Derivatives
The intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, can be further reacted with various aromatic aldehydes in a continuous flow process to synthesize a library of hydrazone compounds with potential biological activities, including antimicrobial and anti-malarial effects.[5][6]
Experimental Protocol
Objective: To synthesize hydrazone derivatives by reacting 2-chloro-5-(hydrazinylmethyl)pyridine with aromatic aldehydes in a continuous flow system.
Materials:
-
2-chloro-5-(hydrazinylmethyl)pyridine
-
Various aromatic aldehydes
-
Solvent (e.g., Ethanol)
Equipment:
-
Continuous flow reactor system (as described in Application 1)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of 2-chloro-5-(hydrazinylmethyl)pyridine in a suitable solvent.
-
Prepare separate solutions of various aromatic aldehydes in the same solvent.
-
-
Flow Reactor Setup:
-
Utilize a similar flow reactor setup as in the previous application.
-
-
Reaction Execution:
-
Pump the solution of 2-chloro-5-(hydrazinylmethyl)pyridine and a solution of a specific aromatic aldehyde into a T-mixer.
-
The resulting mixture is passed through the flow reactor under controlled conditions.
-
-
Product Analysis:
Quantitative Data
The following table presents the effect of residence time on the reaction conversion for the synthesis of a hydrazone derivative.
| Entry | Residence Time (min) | Conversion (%) | Reference |
| 1 | 5 | (Data not fully available) | [5] |
| 2-6 | (Data not fully available) | (Data not fully available) | [5] |
Note: While the reference mentions the formation of the hydrazone within a 5-minute residence time, specific conversion percentages for a range of residence times were not fully detailed in the provided abstract.
Visualizations
Experimental Workflow for Hydrazone Synthesis
Caption: Workflow for the continuous flow synthesis of hydrazone derivatives.
Conclusion
The use of flow chemistry for the synthesis of derivatives of 2-chloro-5-(chloromethyl)pyridine presents a rapid, efficient, and scalable method for producing bioactive compounds. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers in drug discovery and process development, enabling the adoption of continuous manufacturing technologies for the synthesis of novel chemical entities.
References
- 1. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-Chloro-2-(chloromethyl)pyridine
Welcome to the technical support center for reactions involving 3-Chloro-2-(chloromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two electrophilic carbon atoms susceptible to nucleophilic attack: the benzylic carbon of the chloromethyl group (-CH₂Cl) and the carbon at the 3-position of the pyridine ring. The chloromethyl group is significantly more reactive towards nucleophilic substitution under Sₙ2 conditions due to the lower energy of the transition state compared to an SₙAr reaction on the pyridine ring. The chlorine on the pyridine ring is generally less reactive towards nucleophilic aromatic substitution.
Q2: My starting material is the hydrochloride salt. Do I need to neutralize it before the reaction?
A2: Yes, this is a critical step. This compound is often supplied as a hydrochloride salt for improved stability. The pyridinium nitrogen is protonated, rendering the compound unreactive as an alkylating agent. To initiate the desired reaction, the free base must be generated in situ or in a separate step. This is typically achieved by adding at least one equivalent of a suitable base to the reaction mixture. Failure to do so will likely result in no reaction.
Q3: What are common side reactions that can lower the yield?
A3: The most common side reaction is the self-reaction or polymerization of the free base of this compound, especially if it is present in high concentration or at elevated temperatures before the nucleophile is introduced.[1] Another potential side reaction is elimination, particularly if a sterically hindered or strong, non-nucleophilic base is used at high temperatures. Quaternization of the pyridine nitrogen by another molecule of the alkylating agent can also occur, leading to complex mixtures.
Q4: Which solvents are recommended for reactions with this compound?
A4: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate Sₙ2 reactions. Suitable solvents include acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent can significantly impact the reaction rate and yield, so it may be necessary to screen a few options for optimal results.
Q5: What type of base is most suitable for these reactions?
A5: The choice of base is crucial. A non-nucleophilic base is often preferred to avoid competition with the primary nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be employed. The strength and steric bulk of the base can influence the reaction outcome, particularly concerning the potential for elimination side reactions.
Troubleshooting Guides
Problem 1: Low or No Product Yield
If you are experiencing low or no yield, consult the following troubleshooting guide. A logical workflow for diagnosing this issue is presented below.
Caption: Troubleshooting workflow for low or no product yield.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inactive Starting Material | Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, TEA) is used if starting with the hydrochloride salt. | The hydrochloride salt is unreactive. The free base must be generated for the alkylation to proceed. |
| Weak Nucleophile | If using a weak nucleophile (e.g., a hindered alcohol), consider converting it to a more potent nucleophile (e.g., its corresponding alkoxide with a base like NaH) before adding the alkylating agent. | The reaction rate is dependent on the nucleophilicity of the attacking species. |
| Low Reaction Temperature | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | Nucleophilic substitution reactions often require thermal energy to overcome the activation barrier. |
| Poor Solubility | Use a polar aprotic solvent such as DMF or DMSO to ensure all reactants are in solution. | For a bimolecular reaction to occur, the reactants must be in the same phase. |
| Impure or Wet Reagents | Ensure all reagents are pure and solvents are anhydrous. | Water can hydrolyze the starting material or react with strong bases, quenching the reaction. Impurities can interfere with the reaction or act as catalysts for side reactions. |
Problem 2: Formation of Multiple Products/Byproducts
The presence of multiple spots on a TLC plate or peaks in a GC-MS trace, other than the starting materials and desired product, indicates the formation of byproducts.
References
Technical Support Center: Nucleophilic Substitution of Chloromethylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during nucleophilic substitution of chloromethylpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic substitution of chloromethylpyridines?
A1: The primary desired reaction is the substitution of the chloride ion by a nucleophile. However, several side reactions can occur, leading to impurities and reduced yields. The most common side reactions include:
-
Over-alkylation (Quaternization): Especially with amine nucleophiles, the initial product can react further with the chloromethylpyridine to form quaternary ammonium salts or di- and tri-alkylated products.
-
N- vs. C-Alkylation: With ambident nucleophiles (e.g., enolates, indoles), alkylation can occur at different nucleophilic centers (e.g., nitrogen vs. carbon), leading to regioisomeric products.
-
Elimination (E2 Reaction): Strong, bulky bases can promote the elimination of HCl to form a vinylpyridine derivative instead of the desired substitution product.
-
Sommelet-Hauser Rearrangement: If a quaternary ammonium salt is formed as an intermediate (via over-alkylation), a strong base can induce this rearrangement to yield a substituted pyridine derivative.
-
Pyridine Ring N-Alkylation: The nitrogen atom of the pyridine ring can itself act as a nucleophile, leading to the formation of pyridinium salts, especially if the desired nucleophile is weak or sterically hindered.
-
Hydrolysis: In the presence of water, chloromethylpyridines can hydrolyze to the corresponding pyridylmethanols.
-
Polymerization: Under certain conditions, chloromethylpyridines can undergo self-alkylation or polymerization, leading to the formation of oligomeric or polymeric byproducts.[1]
Q2: How can I minimize the over-alkylation of my amine nucleophile?
A2: To minimize over-alkylation, you can employ several strategies:
-
Use a large excess of the amine nucleophile: This increases the probability that the chloromethylpyridine will react with the primary or secondary amine rather than the more substituted product.
-
Control the stoichiometry: Use a 1:1 molar ratio of the nucleophile to the chloromethylpyridine, and add the chloromethylpyridine slowly to a solution of the amine. This keeps the concentration of the electrophile low.
-
Use a protecting group: If applicable, protect one of the N-H groups of a primary amine to prevent di-alkylation.
-
Reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first.
Q3: What factors influence whether N-alkylation or C-alkylation occurs with an ambident nucleophile?
A3: The regioselectivity of alkylation with ambident nucleophiles is influenced by several factors, often explained by Hard and Soft Acid and Base (HSAB) theory.
-
Nature of the Nucleophile: The relative hardness or softness of the nucleophilic centers plays a key role.
-
Solvent: Polar aprotic solvents often favor N-alkylation, while polar protic solvents can favor O-alkylation in the case of enolates.
-
Counter-ion: The nature of the cation associated with the nucleophile can influence the site of alkylation.
-
Temperature: Kinetic control (lower temperature) often favors the softer nucleophilic site, while thermodynamic control (higher temperature) favors the more stable product.
Troubleshooting Guide for Common Side Reactions
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of a higher molecular weight product, often a salt. | Over-alkylation (Quaternization) of the amine nucleophile. | - Use a large excess (3-5 equivalents) of the amine nucleophile.- Add the chloromethylpyridine dropwise to the reaction mixture.- Consider protecting the amine if it is primary. |
| Formation of an isomeric product with different connectivity. | N- vs. C-alkylation with an ambident nucleophile (e.g., indole, enolate). | - For N-alkylation: Use a polar aprotic solvent (e.g., DMF, acetonitrile) and a strong base to fully deprotonate the nucleophile.- For C-alkylation: A less polar solvent and a weaker base might favor C-alkylation. |
| Formation of a vinylpyridine byproduct. | E2 Elimination reaction. | - Avoid using strong, bulky bases like potassium tert-butoxide, especially at elevated temperatures.- If a base is required, use a weaker, non-nucleophilic base like potassium carbonate or triethylamine. |
| Unexpected rearranged product, often with a new substituent on the pyridine ring. | Sommelet-Hauser Rearrangement. | - This occurs after the formation of a quaternary ammonium salt. To avoid it, prevent over-alkylation (see above).- Use a less strong base if a basic workup is required. |
| Formation of a pyridinium salt of the starting material. | N-Alkylation of the pyridine ring. | - Use a more nucleophilic reagent for the desired substitution.- The hydrochloride salt of chloromethylpyridine is often used to prevent this side reaction; a base is then added in situ to generate the reactive free base. |
| Presence of the corresponding pyridylmethanol. | Hydrolysis of the chloromethylpyridine. | - Ensure all reagents and solvents are anhydrous.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of an insoluble, often tarry material. | Polymerization. | - Use dilute conditions.- Maintain a low reaction temperature.- Ensure efficient stirring to avoid localized high concentrations of reactants. |
Quantitative Data on Side Reactions
The yields of side products are highly dependent on the specific reactants and reaction conditions. The following table provides some representative data found in the literature for analogous systems.
| Side Reaction | Substrate/Nucleophile System | Reaction Conditions | Side Product Yield | Desired Product Yield |
| Sommelet-Hauser Rearrangement | N-(2-pyridinylmethyl) glycine tert-butyl ester-derived tetraalkylammonium salt | 1.2 equiv. potassium tert-butoxide in THF at -40 °C | Not reported as side product | 93% (of rearranged product)[2] |
| Elimination (E2) vs. Substitution (SN2) | 1-bromopropane with ethoxide vs. t-BuOK | Varies | E2 is major with t-BuOK | SN2 is major with ethoxide[3] |
| N- vs. C-Alkylation | Indole with various electrophiles | Varies with catalyst and conditions | Can be the major product | Can be the major product[4] |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol outlines a general method for the reaction of a chloromethylpyridine with a primary or secondary amine to form the corresponding pyridylmethylamine.
Materials:
-
Chloromethylpyridine hydrochloride (e.g., 2-(chloromethyl)pyridine hydrochloride)
-
Primary or secondary amine (3-5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the amine (3-5 equivalents) and anhydrous DMF or acetonitrile.
-
Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve the chloromethylpyridine hydrochloride (1 equivalent) in a minimal amount of anhydrous DMF or acetonitrile.
-
Slowly add the chloromethylpyridine solution to the stirring amine/carbonate mixture dropwise over 30 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting for Protocol 1:
-
If over-alkylation is observed: Increase the excess of the amine nucleophile. Ensure slow addition of the chloromethylpyridine.
-
If the reaction is slow or incomplete: Ensure the potassium carbonate is anhydrous and finely powdered. A stronger base like sodium hydride (NaH) can be used with caution if the nucleophile is not base-sensitive.
-
If hydrolysis to the alcohol is observed: Ensure all solvents and reagents are anhydrous and the reaction is performed under a strict inert atmosphere.
Visualizations of Reaction Pathways and Logic
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sommelet-Hauser Rearrangement [drugfuture.com]
- 3. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 4. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
preventing byproduct formation in 3-Chloro-2-(chloromethyl)pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-(chloromethyl)pyridine. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproducts typically arise from over-chlorination of the methyl group and reactions involving the pyridine nitrogen. These include:
-
3-Chloro-2-(dichloromethyl)pyridine and 3-Chloro-2-(trichloromethyl)pyridine: Resulting from excessive chlorination of the methyl group.
-
3-Chloro-2-methylpyridine hydrochloride: Formed by the reaction of the starting material or product with hydrogen chloride (HCl), a byproduct of many chlorination reactions. This hydrochloride salt is often less reactive, potentially halting the desired reaction.[1][2][3]
-
Dimerization products: Self-reaction of the starting material or product can lead to the formation of dimers, such as bis(3-chloro-2-pyridyl)methane derivatives.
Q2: How can I minimize the over-chlorination of the methyl group?
A2: Over-chlorination is a common challenge in radical chain reactions. To favor the formation of the mono-chlorinated product, consider the following strategies:
-
Control the stoichiometry of the chlorinating agent: Use a molar ratio of the chlorinating agent to the starting material that is as close to 1:1 as possible.
-
Employ a milder chlorinating agent: N-Chlorosuccinimide (NCS) can be a more selective reagent for benzylic chlorination compared to chlorine gas, often leading to less over-chlorination.[4][5]
-
Optimize reaction time and temperature: Monitor the reaction closely by techniques like GC-MS or TLC and stop it once the desired product is maximized. Lowering the reaction temperature can also increase selectivity.
Q3: My reaction seems to stop before all the starting material is consumed. What could be the cause?
A3: A common reason for incomplete conversion is the formation of the unreactive hydrochloride salt of the pyridine starting material.[1][2][3] The HCl generated during the chlorination reaction protonates the basic nitrogen atom of the pyridine ring, rendering it less susceptible to further reaction. To mitigate this:
-
Maintain pH control: The addition of a base during the reaction can neutralize the HCl as it is formed. A careful pH range, typically between 0.5 and 3, is often necessary. A pH that is too low will favor hydrochloride formation, while a pH that is too high can deactivate the chlorinating agent.[1][2][3]
-
Use a buffered system or a scavenger: The use of a solid-supported base or a non-nucleophilic soluble base can help to maintain the desired pH without interfering with the reaction.
Q4: I am observing a significant amount of dark, tar-like material in my crude product. How can I prevent this?
A4: The formation of colored impurities and tars can be due to several factors, including:
-
High reaction temperatures: Running the reaction at the lowest effective temperature can minimize thermal decomposition and side reactions.
-
Exposure to light: For photochemical reactions, precise control of the light source and wavelength is crucial. For other reactions, protecting the reaction from ambient light by covering the glassware with aluminum foil can be beneficial.
-
Presence of oxygen: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound and offers potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to hydrochloride formation. | Add a base (e.g., sodium bicarbonate, sodium acetate) to neutralize HCl as it forms, maintaining a pH between 0.5 and 3.[1][2][3] |
| Low reactivity of the chlorinating agent. | If using a mild chlorinating agent like NCS, a radical initiator (e.g., AIBN, benzoyl peroxide) or photochemical initiation may be required.[4][5] | |
| Product loss during workup. | Optimize extraction and purification steps. Back-extraction of aqueous layers can help recover any dissolved product. | |
| High Levels of Di- and Tri-chlorinated Byproducts | Excess of chlorinating agent. | Use a stoichiometric amount of the chlorinating agent or a slight excess of the starting material. |
| High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction progress closely to determine the optimal reaction time. | |
| Highly reactive chlorinating agent (e.g., chlorine gas). | Consider using a more selective chlorinating agent such as N-chlorosuccinimide (NCS).[4][5] | |
| Formation of Unidentified Impurities | Dimerization or polymerization. | Reduce the concentration of the reactants. Ensure the reaction is run at a controlled temperature. |
| Impure starting materials. | Use highly purified 3-chloro-2-methylpyridine. Impurities in the starting material can lead to a variety of side products. | |
| Difficulty in Product Purification | Co-elution of chlorinated byproducts. | Preparative HPLC can be effective for separating closely related isomers and over-chlorinated products.[6] |
| Presence of acidic impurities. | Wash the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove acidic impurities like HCl.[7] | |
| Colored impurities. | Treat a solution of the crude product with activated carbon to remove colored impurities. Recrystallization can also be an effective purification method. |
Data Presentation
The following table presents representative data for the side-chain chlorination of a related compound, 2-chloro-4-methylpyridine, which illustrates the typical product distribution that can be expected. While not specific to this compound, it provides a useful reference for the impact of reaction conditions on product selectivity.
Table 1: Product Distribution in the Chlorination of 2-chloro-4-methylpyridine
| Product | Percentage in Crude Product |
| 2-chloro-4-methylpyridine (unreacted) | 19.2% |
| 2-chloro-4-(monochloromethyl)pyridine | 62.5% |
| 2-chloro-4-(dichloromethyl)pyridine | 16.5% |
| 2-chloro-4-(trichloromethyl)pyridine | 0.4% |
Data adapted from a representative chlorination reaction of a 2-chloro-methylpyridine isomer.[2]
Experimental Protocols
Method 1: Radical Chlorination of 3-Chloro-2-methylpyridine
This protocol is a general procedure based on the side-chain chlorination of related 2-chloro-methylpyridines and should be optimized for the specific substrate.[1][2][3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet tube, charge 3-chloro-2-methylpyridine and water (1:1 by weight).
-
Initiation: Stir the mixture and heat to 65-70°C. Add a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) (e.g., 1 mol% relative to the starting material).
-
Chlorination: After a short induction period (10-15 minutes), start bubbling chlorine gas into the reaction mixture at a controlled rate.
-
pH Control: During the chlorination, continuously or intermittently add a basic solution (e.g., 20% aqueous sodium hydroxide) to maintain the pH of the reaction mixture between 0.8 and 2.5.
-
Monitoring: Monitor the progress of the reaction by GC or TLC.
-
Workup: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Method 2: Chlorination of 3-Chloro-2-pyridinemethanol with Thionyl Chloride
This protocol is adapted from the synthesis of 3-(chloromethyl)pyridine hydrochloride.[8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve thionyl chloride (1.05-1.1 equivalents) in an inert solvent such as toluene.
-
Reagent Addition: Dissolve 3-chloro-2-pyridinemethanol in toluene and add it to the dropping funnel. Add the solution of the alcohol dropwise to the thionyl chloride solution while maintaining the reaction temperature below 35°C, using an ice bath for cooling if necessary.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Product Isolation: The product, likely the hydrochloride salt, may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold toluene, and dry under vacuum.
Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Alkylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during pyridine alkylation experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield in N-Alkylation
| Potential Cause | Suggested Solution |
| Poor Nucleophilicity of Pyridine | For pyridines with electron-withdrawing groups, consider using a stronger alkylating agent or increasing the reaction temperature.[1] |
| Inefficient Leaving Group | Ensure a good leaving group is used on the alkylating agent. The general order of reactivity is I > Br > Cl > OTs.[1] |
| Steric Hindrance | If using a bulky alkylating agent or a sterically hindered pyridine, prolong the reaction time or increase the temperature.[1] Be aware that tertiary alkyl halides are prone to elimination side reactions.[1][2] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are generally effective.[1] For N-alkylation of 2-pyridones, a micellar system using Tween 20 in water has been shown to enhance reaction rates.[1][3] |
| Base Incompatibility | When a base is required, ensure it is strong enough for deprotonation but not so strong as to cause side reactions with the alkylating agent.[1] |
Issue 2: Poor Regioselectivity in C-H Alkylation
Controlling the position of alkylation on the pyridine ring is a significant challenge. Here are strategies to enhance regioselectivity at the C2, C3, and C4 positions.
| Desired Position | Strategy |
| C4-Alkylation | Blocking Groups: Employ a removable blocking group on the nitrogen, such as a fumarate-derived group, to direct alkylation to the C4 position under Minisci conditions.[1][4] Catalysis: A nickel/Lewis acid cooperative catalyst system can achieve direct C4-selective addition across alkenes and alkynes.[1][5][6] Mechanochemistry: Use of mechanochemically activated magnesium metal can lead to highly regioselective C4-alkylation with alkyl halides.[1] |
| C2-Alkylation | Organolithium Reagents: The choice of alkyllithium reagent and solvent can direct selectivity. For instance, sec-butyllithium in a THF/toluene mixture promotes C2-alkylation.[1][7] Pyridine N-Oxides: Photocatalytic methods using pyridine N-oxides can achieve direct C2-alkylation. Reductive alkylation of pyridine N-oxides with Wittig reagents also demonstrates excellent C2 selectivity.[1] |
| C3-Alkylation | Direct C3-alkylation is challenging and often requires multi-step strategies that may involve dearomatization of the pyridine ring followed by functionalization.[1] |
Issue 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-alkylation | Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.[1] In some cases, the initial alkylation can create steric hindrance that suppresses further reaction.[1][7] |
| Elimination (with tertiary alkyl halides) | Tertiary alkyl halides are prone to elimination reactions. It is generally recommended to use primary or secondary alkyl halides for N-alkylation.[1][2] |
| Acylation (in Minisci reactions) | Depending on the radical source, acylation can be a side reaction. Modifying reaction conditions, such as the choice of solvent and temperature, can help minimize this.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I increase the rate of my N-alkylation reaction?
To increase the reaction rate, you can:
-
Use a more reactive alkylating agent with a better leaving group (e.g., alkyl iodide instead of alkyl chloride).[1]
-
Increase the reaction temperature.[1]
-
Choose an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile are often good choices.[1]
-
For certain substrates, using a phase-transfer catalyst can be beneficial.[1]
Q2: What is the Minisci reaction and why is it used for pyridine alkylation?
The Minisci reaction is a radical substitution that introduces an alkyl group onto an electron-deficient aromatic compound like pyridine.[1][8] It is particularly useful for C-H functionalization. Classical methods generate alkyl radicals from sources like carboxylic acids using silver nitrate and a persulfate initiator.[4][8]
Q3: How do I choose the right conditions for regioselective C-alkylation?
The choice of conditions depends on the desired position of alkylation:
-
For C4-alkylation: Consider using a nitrogen blocking group strategy in a Minisci reaction or a nickel/Lewis acid catalyst system for direct addition across alkenes and alkynes.[1][4][5]
-
For C2-alkylation: The use of specific organolithium reagents and solvents or starting from pyridine N-oxides with photocatalysis or Wittig reagents can provide high C2 selectivity.[1][7]
-
For C3-alkylation: This is the most challenging and often requires multi-step strategies involving dearomatization of the pyridine ring.[1]
Q4: Can I use tertiary alkyl halides for N-alkylation of pyridine?
It is generally not recommended to use tertiary alkyl halides for N-alkylation as they are highly prone to undergoing elimination reactions to form alkenes, rather than the desired substitution product.[1][2]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Pyridin-4-ol
This protocol describes a typical N-alkylation of pyridin-4-ol using an alkyl halide.[9]
-
Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridin-4-ol (1.0 eq.) and a base (e.g., K₂CO₃, 1.5 eq.) in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Stirring: Stir the suspension at room temperature for 30 minutes.
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise.
-
Heating: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and maintain for several hours (e.g., 4-24 h).
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Note: The optimal reaction temperature and time may vary depending on the reactivity of the alkyl halide used. For highly reactive alkylating agents like methyl iodide, the reaction may proceed at room temperature.[9]
Protocol 2: Regioselective C4-Alkylation of Pyridine via a Fumarate-Derived Blocking Group
This two-step protocol allows for the selective C4-alkylation of pyridine using Minisci conditions.[4]
Step 1: Minisci Reaction
-
To a solution of the fumarate-derived pyridinium salt (0.5 mmol, 1.0 eq.) in a 1:1 mixture of DCE and H₂O (0.1 M), add the carboxylic acid (1.0 mmol, 2.0 eq.), AgNO₃ (0.017 g, 0.1 mmol, 20 mol%), and (NH₄)₂S₂O₈ (0.228 g, 1.0 mmol, 2.0 eq.).
-
Stir the reaction mixture at 50 °C for 2 hours.
-
Monitor the reaction by TLC or LCMS.
Step 2: Removal of Blocking Group
-
After the Minisci reaction is complete, add a base (e.g., DBU, 3.0 mmol, 6.0 eq.) to the reaction mixture.
-
Stir at the appropriate temperature until the removal of the blocking group is complete.
-
Perform an aqueous workup and purify the product by column chromatography.
Quantitative Data Summary
Table 1: Optimization of C4 vs. C2-Alkylation of Pyridine with 1,1-diborylalkane[7]
| Entry | Activator (equiv) | Solvent | Temp (°C) | Time (h) | Yield C4 (%) | Yield C2 (%) |
| 1 | MeLi (2.0) | THF | 80 | 18 | 53 | 3 |
| 2 | MeLi (2.0) | 1,2-DME | 80 | 18 | 75 | 4 |
| 3 | nBuLi (2.5) | THF/Toluene (1:1) | 80 | 18 | 15 | 65 |
| 4 | sBuLi (2.5) | THF/Toluene (1:1) | 80 | 18 | 4 | 82 |
Reaction conditions: Pyridine (0.10 mmol), 1,1-diborylalkane (2.0–2.5 equiv), and solvent (1.0 mL). Yields were determined by ¹H NMR analysis.[7]
Table 2: Optimization of Monoalkylation of N-methoxypyridinium salt[8]
| Entry | Solvent | Additive (equiv) | Yield Mono-alkylated (%) | Yield Di-alkylated (%) |
| 1 | CH₂Cl₂ | — | 36 | 14 |
| 2 | CH₂Cl₂ | 2,4,6-collidine (5.0) | 46 | — |
| 7 | DCE | — | 63 | 5 |
| 8 | DCE | 2,4,6-collidine (3.0) | 63 | — |
Reagents and conditions: N-methoxypyridinium salt (1 mmol), alkene (1.5 equiv.), catecholborane (3.0 equiv.), radical initiator, 40 °C, 18 h. Yields determined by GC.[8]
Visualizations
Caption: Troubleshooting workflow for pyridine alkylation.
Caption: Logic for selecting regioselective C-H alkylation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylation and acylation of pyridine [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radical chain monoalkylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Over-Chlorination in Chloromethylpyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloromethylpyridines. The focus is on managing and mitigating over-chlorination, a common side reaction that can significantly impact product yield and purity.
Troubleshooting Guide: Over-Chlorination and Related Side Reactions
Over-chlorination, the introduction of excess chlorine atoms onto the pyridine ring or the methyl group, is a frequent challenge in chloromethylpyridine synthesis. This guide provides a systematic approach to diagnosing and resolving these issues, with a focus on interpreting analytical data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS).
Interpreting GC-MS Data for Troubleshooting
GC-MS is a powerful tool for identifying and quantifying the desired product and various chlorinated byproducts. The following diagram illustrates a troubleshooting workflow based on GC-MS analysis of a crude reaction mixture.
Caption: Troubleshooting workflow based on GC-MS analysis.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is producing a significant amount of dichloromethylpyridine. How can I minimize this?
Answer: The formation of dichloromethylpyridine is a classic example of over-chlorination of the methyl group. To minimize this side product, consider the following adjustments:
-
Reaction Time and Temperature: Reduce the reaction time and/or lower the reaction temperature. Over-chlorination is often favored by prolonged reaction times and elevated temperatures.
-
Chlorinating Agent Stoichiometry: Carefully control the stoichiometry of your chlorinating agent. Use the minimum effective amount to achieve the desired monochlorination.
-
Milder Chlorinating Agents: Switch to a milder chlorinating agent. For instance, instead of aggressive reagents like sulfuryl chloride or chlorine gas under harsh conditions, consider using N-chlorosuccinimide (NCS) or the cyanuric chloride/DMF adduct.
FAQ 2: I am observing polychlorination on the pyridine ring. What are the likely causes and solutions?
Answer: Polychlorination on the pyridine ring is another common over-chlorination issue. The primary causes and potential solutions are:
-
Harsh Reaction Conditions: High temperatures and the use of strong Lewis acid catalysts can promote ring chlorination.
-
Choice of Chlorinating Agent: Certain chlorinating agents are more prone to causing ring chlorination.
-
Solutions:
-
Optimize Temperature: Lowering the reaction temperature can significantly reduce the rate of ring chlorination.
-
Alternative Reagents: Employing milder chlorinating systems can provide greater selectivity for the methyl group.
-
Catalyst Control: If a catalyst is used, its concentration and type should be optimized to favor the desired reaction.
-
FAQ 3: What are the best practices for purifying chloromethylpyridines from their over-chlorinated byproducts?
Answer: The purification of chloromethylpyridines from over-chlorinated impurities can be challenging due to their similar physical properties. Effective methods include:
-
Fractional Distillation: Under reduced pressure, fractional distillation can be effective in separating compounds with different boiling points.
-
Crystallization: If the desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Chromatography: For laboratory-scale purifications, column chromatography on silica gel can provide excellent separation. A preparative high-performance liquid chromatography (HPLC) technique has been used to separate and purify 2-chloro-5-trichloromethylpyridine from the products of photochemical chlorination with 3-methylpyridine as a raw material[1].
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis protocols for chloromethylpyridines.
Table 1: Reaction Conditions for the Synthesis of 2-chloro-5-chloromethylpyridine
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-2-chloromethyl-4-cyano-butanal | Solid Phosgene | Toluene | 50 | 5 | 97 | [2] |
| 3-methylpyridine | Chlorine Gas | Water | 40-60 | - | - | [3] |
| 2-chloro-5-methylpyridine | Chlorine Gas | - | 50-60 | - | >99 (purity) | [3] |
| 2-chloro-5-methylpyridine | Trichloroisocyanuric Acid | - | 80-200 | - | 85.1 | [4] |
Table 2: Byproduct Formation in the Chlorination of 2-chloro-methylpyridines
| Starting Material | Byproduct(s) | Byproduct Percentage (%) | Reference |
| 2-chloro-4-methylpyridine | 2-chloro-4-dichloromethylpyridine | 16.6 | EP0557967A1 |
| 2-chloro-4-trichloromethylpyridine | 0.1 | EP0557967A1 | |
| 2-chloro-5-methylpyridine | 2-chloro-5-dichloromethylpyridine | 19.2 | EP0557967A1 |
| 2-chloro-5-trichloromethylpyridine | 0.4 | EP0557967A1 | |
| 2-chloro-6-methylpyridine | 2-chloro-6-dichloromethylpyridine | 16.0 | EP0557967A1 |
| 2-chloro-6-trichloromethylpyridine | 0.3 | EP0557967A1 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-chloro-5-chloromethylpyridine via Chlorination of 2-chloro-5-methylpyridine
This protocol is a generalized procedure based on common synthetic methods.
Objective: To synthesize 2-chloro-5-chloromethylpyridine from 2-chloro-5-methylpyridine while minimizing over-chlorination.
Materials:
-
2-chloro-5-methylpyridine
-
Chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride, chlorobenzene)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and safety equipment
Workflow Diagram:
Caption: General workflow for the synthesis of 2-chloro-5-chloromethylpyridine.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine and a catalytic amount of a radical initiator in an anhydrous solvent.
-
Heat the mixture to reflux.
-
Add the chlorinating agent portion-wise over a period of time to control the reaction rate and temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed and before significant formation of over-chlorinated byproducts is observed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation, column chromatography, or recrystallization to obtain the desired 2-chloro-5-chloromethylpyridine.
Protocol 2: Chlorination of 2-chloro-5-hydroxymethylpyridine using Cyanuric Chloride and DMF (Representative Protocol)
This protocol is a representative procedure for using a milder chlorinating agent to convert a hydroxymethylpyridine to a chloromethylpyridine, thereby avoiding direct chlorination of a methyl group and reducing the risk of over-chlorination.
Objective: To synthesize 2-chloro-5-chloromethylpyridine from 2-chloro-5-hydroxymethylpyridine using a mild chlorinating system.
Materials:
-
2-chloro-5-hydroxymethylpyridine
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and safety equipment
Logical Relationship Diagram:
Caption: Formation of the active chlorinating agent.
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of cyanuric chloride in anhydrous DMF. Stir at room temperature for approximately 30 minutes to form the active chlorinating reagent.
-
In a separate flask, dissolve 2-chloro-5-hydroxymethylpyridine in anhydrous DCM.
-
Cool the solution of the active chlorinating reagent in an ice bath.
-
Slowly add the solution of 2-chloro-5-hydroxymethylpyridine to the cooled chlorinating reagent solution via a dropping funnel.
-
Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-chloro-5-chloromethylpyridine.
References
- 1. Preparation method of 2-chloro-5-chloromethylpyridine | Semantic Scholar [semanticscholar.org]
- 2. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 4. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Chloro-2-(chloromethyl)pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Chloro-2-(chloromethyl)pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: The most prevalent impurities are typically other chlorinated pyridine derivatives that arise as byproducts of the synthesis. These can include regioisomers, under-chlorinated starting materials, or over-chlorinated products. For instance, in the synthesis of related compounds, various trichloropyridines and tetrachloropyridines have been identified as common byproducts[1][2]. Over-chlorination, where an additional chlorine atom is added to the pyridine ring, is a significant challenge that can lead to impurities that are difficult to separate[3].
Q2: My final product has a low purity. What are the likely causes and how can I address them?
A2: Low purity in the final product can stem from several factors, including the presence of the impurities mentioned above, residual starting materials, or degradation of the product during workup and purification. The purification strategy will depend on the nature of these impurities. For less volatile impurities, vacuum distillation is often an effective method[1][2]. If acidic impurities are present, washing the crude product with a dilute aqueous base solution, such as sodium hydroxide (NaOH), can be beneficial[1][2]. For separating closely related structural isomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique to achieve high purity[1][2].
Q3: I am experiencing a poor yield after purification. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors during the purification process:
-
Product loss during aqueous washing: To minimize loss, ensure complete phase separation and avoid vigorous shaking that may lead to the formation of emulsions. It is also good practice to back-extract the aqueous layer with a suitable organic solvent, like dichloromethane, to recover any dissolved product[1][2].
-
Decomposition during distillation: this compound derivatives may be sensitive to high temperatures. Employing vacuum distillation will lower the boiling point and help to minimize thermal decomposition[1][2].
-
Incomplete extraction: Ensure that the solvent used for extraction is appropriate for your derivative and that a sufficient volume is used to fully extract the product from the reaction mixture.
Q4: The crude product is a dark oil or solid. How can I decolorize it?
A4: The presence of colored impurities is a common issue with chlorinated aromatic compounds[1][2]. Two effective methods for decolorization are:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir it with activated carbon. The activated carbon will adsorb the colored impurities, and can then be removed by filtration.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for both purification and decolorization.
Q5: What are the recommended storage conditions for this compound and its derivatives?
A5: this compound hydrochloride is known to be hygroscopic and water-soluble. Therefore, it is prudent to store this compound under an inert atmosphere[4]. For long-term storage, keeping the compound in a tightly sealed container in a cool, dry place is recommended to prevent degradation from moisture.
Troubleshooting Guides
Chromatographic Purification Issues
Peak tailing is a frequent problem when purifying pyridine derivatives via chromatography. This is often due to the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica gel stationary phase.
Troubleshooting Peak Tailing in Column Chromatography:
| Potential Cause | Solution |
| Strong Analyte-Stationary Phase Interaction | Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase. This will compete with your compound for binding to the active sites on the silica gel, leading to more symmetrical peaks. |
| Column Overload | Reduce the amount of sample loaded onto the column. Overloading can lead to broad and tailing peaks. |
| Inappropriate Mobile Phase Polarity | Optimize the mobile phase system. A solvent system with the right polarity will ensure good separation and peak shape. Gradient elution can be beneficial. |
Low Yield During Synthesis and Workup
A common method for synthesizing chloromethylpyridines involves the reaction of the corresponding pyridyl carbinol with thionyl chloride. Impurity formation can be a significant issue, leading to lower yields of the desired product.
Improving Yield and Purity During Synthesis:
| Issue | Recommended Action | Expected Outcome |
| Formation of Impurities | Add the pyridyl carbinol solution gradually to the thionyl chloride solution under the surface of the liquid.[5][6] | Prevents the formation of impurities, leading to a higher yield and purity of the final product.[5][6] |
| Product Precipitation | After the reaction is complete, apply a vacuum or purge the reaction mixture with nitrogen to assist in the precipitation of the product hydrochloride salt.[5][6] | Facilitates the recovery of the product as a solid. |
Data Presentation
Table 1: Purification of 3-Chloromethylpyridine Hydrochloride
| Purification Method | Starting Material | Solvent | Yield | Purity (by HPLC) | Reference |
| Precipitation | 3-Pyridyl carbinol | Toluene | 97.0% | 99.8% | [5][6] |
Experimental Protocols
Protocol 1: Purification of 3-Chloromethylpyridine Hydrochloride by Precipitation
This protocol is adapted from a patented procedure for the preparation of high-purity 3-chloromethylpyridine hydrochloride.[5][6]
Materials:
-
Crude 3-chloromethylpyridine hydrochloride reaction mixture in toluene
-
Toluene (for washing)
-
Filtration apparatus
-
Vacuum oven or desiccator
Procedure:
-
Reaction Quenching and Precipitation:
-
Following the reaction of 3-pyridyl carbinol with thionyl chloride in toluene, apply a vacuum to the reaction mixture.
-
Continue agitation for approximately 2 hours to ensure complete precipitation of the 3-chloromethylpyridine hydrochloride product.
-
-
Filtration and Washing:
-
Filter the resulting suspension to collect the solid product.
-
Wash the solid product with three separate portions of toluene.
-
-
Drying:
-
Dry the washed solid overnight under vacuum at room temperature.
-
Expected Outcome:
-
A slightly off-white crystalline solid of 3-chloromethylpyridine hydrochloride with a purity of approximately 99.8% (by HPLC area percent) and a yield of around 97.0%.[5][6]
Visualizations
Caption: A workflow for troubleshooting the purification of this compound derivatives.
Caption: Troubleshooting guide for peak tailing in chromatographic purification of pyridine derivatives.
References
- 1. data.epo.org [data.epo.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 4. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
troubleshooting guide for reactions involving thionyl chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thionyl chloride (SOCl₂).
Frequently Asked Questions (FAQs)
Q1: My reaction to convert a carboxylic acid or alcohol to a chloride is showing low to no yield. What are the common causes?
A: Several factors can contribute to poor yields in reactions involving thionyl chloride. Here are the most common issues to investigate:
-
Reagent Quality: Thionyl chloride can decompose over time, especially with exposure to moisture. Impurities such as sulfur chlorides and sulfuryl chloride can also interfere with the reaction.[1][2] If the bottle is old or has been opened multiple times, consider using a fresh bottle or purifying the reagent.[2]
-
Presence of Water: Thionyl chloride reacts violently and exothermically with water to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[3][4] Any moisture in your starting material, solvent, or glassware will consume the reagent and reduce your yield. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reaction Temperature: While many reactions are run at reflux, the optimal temperature can vary.[5][6] For some substrates, the initial reaction can be highly exothermic, requiring initial cooling to control the reaction rate before heating.[7][8] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material, product, or thionyl chloride itself (above 140°C).[3][9]
-
Insufficient Reagent: Typically, an excess of thionyl chloride is used to drive the reaction to completion.[5] A common stoichiometry is 2 equivalents or using thionyl chloride as the solvent.[5][6]
-
Lack of Catalyst: For less reactive substrates, a catalytic amount of N,N-dimethylformamide (DMF) or pyridine can significantly increase the reaction rate.[10][11][12]
Q2: I've isolated my product, but it's impure. What are the likely side reactions?
A: Side reactions can lead to complex mixtures that are difficult to purify. Common culprits include:
-
For Alcohols: The formation of dialkyl sulfite esters ((R-O)₂SO) is a common side reaction, especially if there is an insufficient amount of thionyl chloride or if the reaction temperature is not optimized.[4][7] With allylic alcohols, rearrangement can occur, leading to isomeric alkyl chlorides (SNi' mechanism).[13]
-
For Carboxylic Acids: Incomplete reaction can leave unreacted starting material. Overheating can sometimes lead to the formation of the corresponding acid anhydride.
-
Substrate-Specific Reactions: Electron-rich aromatic compounds can undergo electrophilic sulfinylation.[14] Ketones with enolizable protons are generally not suitable as solvents as they can be chlorinated.[14]
Q3: How do I safely and effectively remove excess thionyl chloride after the reaction is complete?
A: Removing unreacted thionyl chloride is a critical step. The best method depends on the stability of your product.[9]
-
Distillation/Evaporation (for moisture-sensitive products): If your product (like an acyl chloride) is sensitive to water, the excess thionyl chloride should be removed under reduced pressure.[5][9]
-
Simple Distillation: Thionyl chloride has a boiling point of 79°C. It can often be removed by simple distillation, followed by vacuum to remove the last traces.[15]
-
Rotary Evaporation: A rotary evaporator can be used, but it is crucial to have a base trap (e.g., containing NaOH or KOH) and a cold trap (dry ice/acetone or liquid nitrogen) to protect the pump from corrosive HCl and SO₂ vapors.[15][16][17]
-
Azeotropic Removal: Adding a dry, inert solvent like toluene and co-evaporating can help remove the last traces of thionyl chloride.[15][16][17]
-
-
Quenching (for water-stable products): If your product is stable in an aqueous environment, you can quench the excess thionyl chloride.
-
Procedure: The reaction mixture should be cooled in an ice bath and added slowly and dropwise to a vigorously stirred, cold quenching solution like ice-water or a saturated sodium bicarbonate solution.[9][15] This process is highly exothermic and releases large volumes of toxic gas; it must be done with extreme caution in a well-ventilated fume hood.[3][9]
-
Q4: My product seems to be decomposing during workup. What's happening?
A: Product decomposition is often related to the workup method.
-
Decomposition during Distillation: If you are distilling off the excess thionyl chloride, the temperature might be too high, causing your product to decompose.[9] Using vacuum distillation allows for removal at a lower temperature, which can prevent degradation.[9]
-
Decomposition during Quenching: If your product is an acyl chloride, it will readily hydrolyze back to the carboxylic acid if you quench the reaction with water.[9] In this case, distillation is the required method for removing excess thionyl chloride.[9]
Data Presentation
Table 1: Physical Properties of Thionyl Chloride and Related Compounds
| Compound | Formula | Boiling Point (°C) | Molar Mass ( g/mol ) | Notes |
| Thionyl Chloride | SOCl₂ | 79 | 118.97 | Reacts violently with water.[18][19] |
| Toluene | C₇H₈ | 110.6 | 92.14 | Can be used for azeotropic removal of SOCl₂.[15] |
| Sulfur Dioxide | SO₂ | -10 | 64.07 | Toxic gas byproduct.[4] |
| Hydrogen Chloride | HCl | -85 | 36.46 | Corrosive gas byproduct.[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 84.93 | Common reaction solvent.[5] |
Experimental Protocols
Protocol 1: General Procedure for Converting a Carboxylic Acid to an Acyl Chloride
Caution: This reaction should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9][18]
-
Setup: Assemble an oven-dried, two-necked round-bottomed flask with a magnetic stir bar, a reflux condenser, and a gas inlet connected to an inert gas line (e.g., Nitrogen). The outlet of the condenser should be connected to a gas trap (scrubber) containing a basic solution (e.g., NaOH) to neutralize the HCl and SO₂ byproducts.[5]
-
Reagents: To the flask, add the carboxylic acid (1.0 equiv). Add thionyl chloride (2.0-5.0 equiv) either as a reagent or as the solvent.[5][6] For a catalytic reaction, add 1-2 drops of DMF.[10]
-
Reaction: Heat the reaction mixture to reflux (typically 80-90°C).[5] Monitor the reaction by TLC (after quenching a small aliquot with methanol to form the methyl ester) or by observing the cessation of gas evolution.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride by distillation, followed by vacuum, or by co-distillation with a dry solvent like toluene.[5][15][16] The crude acyl chloride is often used directly in the next step without further purification.[17]
Protocol 2: General Procedure for Converting an Alcohol to an Alkyl Chloride
Caution: This reaction is exothermic and produces toxic and corrosive gases. Perform all steps in a well-ventilated fume hood with appropriate PPE.[8]
-
Setup: In an oven-dried, two-necked round-bottomed flask equipped with a stir bar, dropping funnel, and a reflux condenser connected to a gas scrubber, dissolve the alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., DCM or toluene).
-
Reagent Addition: Cool the solution in an ice bath (0°C).[7] Add thionyl chloride (1.2-1.5 equiv) dropwise via the dropping funnel. Controlling the initial exotherm is critical to prevent side reactions.[7] A base like pyridine can be used to neutralize the generated HCl.[12]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or GC).
-
Workup: Cool the reaction mixture. If the product is water-stable, slowly pour the mixture over crushed ice to quench excess thionyl chloride.[20] Extract the product with an organic solvent. Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkyl chloride. Further purification can be achieved by distillation or chromatography.
Visualizations
References
- 1. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. nj.gov [nj.gov]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. echemi.com [echemi.com]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. westliberty.edu [westliberty.edu]
- 19. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. reddit.com [reddit.com]
Technical Support Center: Minimizing Impurities in the Synthesis of Substituted Pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing impurities during the synthesis of substituted pyridines.
General Troubleshooting & FAQs
This section addresses broad issues applicable to various pyridine synthesis methods.
Frequently Asked Questions (General)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in pyridine synthesis can be attributed to several factors. A systematic investigation is recommended:
-
Reaction Conditions: Critical parameters include temperature, reaction time, and reactant concentration. Optimization is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.[1]
-
Catalyst Activity: If a catalyst is used, its activity may be compromised due to poisoning or sintering.[1] Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly influence the yield.[1]
-
Solvent Effects: The polarity and boiling point of the solvent can affect reaction rates and equilibria. It is advisable to screen various solvents to determine the optimal one for your specific reaction.[1]
-
Purity of Starting Materials: Impurities in your reagents can interfere with the reaction, leading to the formation of side products and lower yields. Always ensure the purity of your starting materials before commencing the synthesis.[1]
Q2: I'm having trouble purifying my final pyridine product. What are some effective strategies?
A2: The purification of pyridine derivatives can be challenging due to their basicity and polarity, which is often similar to that of byproducts.[1] Common and effective purification techniques include:
-
Acid-Base Extraction: As pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine, allowing it to be extracted into the aqueous layer and separated from non-basic impurities.[1] The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Chromatography: Column chromatography is a versatile method for separating pyridine compounds. Tailing on silica gel can be an issue due to the basic nature of pyridine. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective technique for achieving high purity.[1]
-
Distillation: For liquid pyridines, fractional distillation can be an effective purification method.
Q3: My reaction is highly exothermic and difficult to control. How can I manage this?
A3: Exothermic reactions in pyridine synthesis can pose safety risks and lead to the formation of degradation products. To manage thermal runaway, consider the following strategies:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over time can help to control the rate of heat generation.[1]
-
Efficient Cooling: Utilize an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.
-
Dilution: Performing the reaction at a lower concentration can help to dissipate heat more effectively.
Synthesis-Specific Troubleshooting Guides
Hantzsch Pyridine Synthesis
Q1: My Hantzsch synthesis is resulting in a low yield of the 1,4-dihydropyridine product. What are the common causes?
A1: Low yields in the classical Hantzsch synthesis are a frequent issue and can arise from several factors.[2][3] The traditional method often involves long reaction times and harsh conditions, which can lead to product degradation or the formation of side products.[2][3] Key areas to troubleshoot include:
-
Suboptimal Reaction Conditions: Prolonged heating can lead to the decomposition of the 1,4-dihydropyridine product.[2]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can significantly affect the reaction's outcome.[2]
-
Inefficient Solvent: While ethanol and acetic acid are commonly used, they may not be the optimal choice for all substrates.[2]
-
Side Reactions: The formation of byproducts, such as the over-oxidized pyridine or Michael adducts, can decrease the yield of the desired 1,4-dihydropyridine.[2]
Q2: The reaction is not proceeding to completion, and a significant amount of starting material remains. How can I improve the conversion?
A2: Incomplete conversion is often linked to reaction kinetics and conditions. To drive the reaction forward, you can:
-
Use a Catalyst: A catalyst can significantly speed up the reaction. Various catalysts have been proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts.[2]
-
Employ Microwave or Ultrasound Irradiation: These energy sources can dramatically shorten reaction times and enhance yields compared to conventional heating.[2]
-
Optimize Solvent Choice: The polarity of the solvent can influence the reaction rate. For example, conducting the reaction in aqueous micelles has been shown to produce high yields.[2]
-
Adjust Reactant Concentration: Running the reaction at a higher concentration or even under solvent-free conditions can sometimes improve reaction rates and yields.[2]
Q3: I am observing the formation of the corresponding pyridine, but I want to isolate the 1,4-dihydropyridine. How can I minimize this oxidation?
A3: The oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine is a common side reaction, particularly under harsh conditions or in the presence of air.[2] To minimize this:
-
Control the Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent aerial oxidation.[2]
Bohlmann-Rahtz Pyridine Synthesis
Q1: The Bohlmann-Rahtz synthesis is known for requiring high temperatures. Are there ways to perform the cyclodehydration under milder conditions?
A1: Yes, while the traditional Bohlmann-Rahtz synthesis requires high temperatures for the cyclodehydration of the aminodiene intermediate, several modifications allow for milder reaction conditions.[4] Acid catalysis, using either Brønsted or Lewis acids, can promote both the initial conjugate addition and the subsequent cyclodehydration at significantly lower temperatures.[4] For instance, a mixture of toluene and acetic acid can afford functionalized pyridines in a single step in good to excellent yields.[4] Amberlyst-15, an ion-exchange resin, provides a mild alternative that also simplifies the work-up.[4][5]
Q2: Handling enamines can be difficult. Can I avoid pre-forming and isolating the enamine?
A2: Yes, a significant improvement to the Bohlmann-Rahtz synthesis is the development of a one-pot, three-component reaction. In this procedure, the enamine is generated in situ from an enolizable ketone and an ammonia source, such as ammonium acetate, and then reacts directly with the alkynone present in the reaction mixture.[5][6]
Guareschi-Thorpe Pyridine Synthesis
Q1: What are the common side reactions in the Guareschi-Thorpe synthesis, and how can they be minimized?
A1: A common side reaction is the hydrolysis of the nitrile group to a carboxylic acid, especially under harsh acidic or basic conditions. To minimize this, using a buffered system to maintain a neutral or near-neutral pH can be effective. An advanced version of the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields of the desired product with minimal side reactions.[7]
Q2: Can I run the Guareschi-Thorpe synthesis under more environmentally friendly conditions?
A2: Absolutely. A green chemistry approach to the Guareschi-Thorpe synthesis has been developed using ammonium carbonate in water. This method is inexpensive, user-friendly, and eco-friendly. The products often precipitate from the reaction medium, simplifying the work-up.[8]
Transition-Metal Catalyzed Pyridine Synthesis (e.g., Suzuki Coupling)
Q1: What are the primary sources of impurities in a palladium-catalyzed Suzuki coupling for pyridine synthesis?
A1: Impurities in Suzuki couplings can arise from several sources:
-
Homocoupling: The boronic acid or ester can react with itself to form a biaryl byproduct.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water.
-
Incomplete Reaction: Unreacted starting materials (the halide and the boronic acid) will be present as impurities.
-
Residual Palladium: The final product may be contaminated with residual palladium catalyst, which can be problematic for pharmaceutical applications.
Q2: How can I minimize these impurities and purify my product?
A2: To minimize impurities:
-
Optimize Reaction Conditions: Carefully control the stoichiometry of the reactants, the base, and the catalyst loading. Ensure an inert atmosphere to prevent degradation of the catalyst and reactants.[9]
-
Purification:
-
Extraction: A standard aqueous work-up can remove many inorganic impurities.[9]
-
Chromatography: Flash column chromatography on silica gel is a common and effective method for removing organic byproducts like homocoupled products and unreacted starting materials.[9]
-
Treatment for Palladium Removal: Specialized silica-based scavengers or treatment with activated carbon can be used to reduce residual palladium levels.
-
Quantitative Data on Reaction Conditions
| Synthesis Method | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Hantzsch | p-Toluenesulfonic acid (PTSA), ultrasonic irradiation | Aqueous micelles | >90 | [3] |
| Hantzsch | γ-Al2O3 nanoparticles, 90°C | Solvent-free | up to 95 | Benchchem |
| Hantzsch | Ceric Ammonium Nitrate (CAN) | Solvent-free | Good to Excellent | [10] |
| Guareschi-Thorpe | Ammonium Carbonate | Water | High | [7][8] |
| Bohlmann-Rahtz | Acetic Acid | Toluene | Good to Excellent | [4] |
| Suzuki Coupling | Pd(PPh3)4 | 1,4-Dioxane/Water | 85-95 (Typical) | [9] |
Experimental Protocols
Protocol 1: Hantzsch Pyridine Synthesis (Microwave-Assisted)
This protocol describes a rapid synthesis of a 1,4-dihydropyridine using microwave irradiation.[2]
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (3 mL)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Bohlmann-Rahtz Pyridine Synthesis (One-Pot, Three-Component)
This protocol describes a modified, one-pot Bohlmann-Rahtz reaction.[6]
-
Materials:
-
Enolizable ketone (1.0 equiv)
-
Ynone (1.0-1.2 equiv)
-
Ammonium acetate (5-10 equiv)
-
Glacial acetic acid
-
-
Procedure:
-
To a solution of the enolizable ketone and the ynone in glacial acetic acid, add ammonium acetate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Guareschi-Thorpe Pyridine Synthesis (Green Chemistry Approach)
This protocol describes an environmentally friendly synthesis of a hydroxy-cyanopyridine.[11]
-
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (20 mmol)
-
Alkyl cyanoacetate (or cyanoacetamide) (20 mmol)
-
Ammonium carbonate (40 mmol)
-
Ethanol/Water (1:1 mixture)
-
-
Procedure:
-
In a suitable reaction vessel, combine the 1,3-dicarbonyl compound, alkyl cyanoacetate, and ammonium carbonate.
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Stir the mixture at 80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Protocol 4: Suzuki Coupling for Substituted Pyridine Synthesis
This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling to synthesize a substituted pyridine.[9]
-
Materials:
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine) (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed water (if using a two-phase system)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, boronic acid, base, and palladium catalyst.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: A generalized workflow for the synthesis and purification of substituted pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reactions with 3-Chloro-2-(chloromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scale-up issues for reactions involving 3-Chloro-2-(chloromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound, particularly when using thionyl chloride?
A1: The primary safety concern is the potential for hazardous reagent and solvent incompatibilities. For instance, the use of thionyl chloride in methyl tert-butyl ether (MTBE) is particularly hazardous on a large scale. This is due to the decomposition of the solvent in the presence of HCl, leading to the rapid outgassing of large volumes of isobutylene, which can cause a dangerous pressure build-up.[1][2] Additionally, reactions with thionyl chloride produce toxic sulfur dioxide gas, which requires careful off-gas management during scale-up.[3]
Q2: My reaction is suffering from low yield and the formation of multiple side products. What are the likely causes and how can I mitigate them?
A2: A common issue is over-chlorination, where other substituents on the pyridine ring are replaced by chlorine. This is often exacerbated by elevated temperatures or prolonged reaction times.[3] To minimize side product formation, consider the following:
-
Milder Chlorinating Agents: Instead of aggressive reagents like thionyl chloride, a cyanuric chloride•DMF adduct can be a more selective and milder alternative, reducing the risk of over-chlorination.[3][4]
-
Temperature Control: Maintaining a controlled, lower temperature throughout the reaction can significantly reduce the rate of side reactions.
-
Alternative Synthetic Routes: To avoid pyrophoric and hazardous reagents like n-butyllithium that may be used in some synthetic routes, consider alternatives like "Turbo Grignard" reagents (isopropylmagnesium chloride lithium chloride complex) which offer improved safety and scalability.[3][4]
Q3: I'm observing significant batch-to-batch variability in my reaction outcome. What process parameters should I focus on controlling?
A3: For consistent results at scale, precise control over several parameters is crucial:
-
Rate of Reagent Addition: The rate at which reagents are added can significantly impact the reaction's exotherm and local concentration gradients, affecting impurity profiles. Slow, controlled addition is generally recommended.[2]
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and uneven reagent distribution, promoting side reactions. Ensure your reactor is equipped with an appropriate agitation system for the scale of your reaction.
-
Inert Atmosphere: Reactions involving organometallic intermediates must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents.
Q4: What are the most effective methods for purifying this compound and its derivatives on a larger scale?
A4: Purification can be challenging due to the presence of structurally similar impurities. A multi-step approach is often necessary:
-
Aqueous Wash: An initial wash with a dilute basic solution (e.g., sodium hydroxide) can help remove acidic impurities.
-
Solvent Extraction: Subsequent extraction with a suitable organic solvent will isolate the product.
-
Distillation: For thermally stable compounds, vacuum distillation is an effective method for removing less volatile impurities.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can yield high purity material.
-
Chromatography: While effective, scaling up column chromatography can be costly. It is often reserved for final polishing steps if very high purity is required, or for isolating valuable intermediates. For basic pyridine compounds, tailing on silica gel can be an issue, which can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[5]
Troubleshooting Guides
Issue 1: Low Yield and Purity in Chlorination Step
| Possible Cause | Suggested Solution |
| Over-chlorination | Reduce reaction temperature. Use a milder chlorinating agent such as a cyanuric chloride•DMF adduct.[3][4] Monitor the reaction closely by HPLC or GC and stop it once the starting material is consumed. |
| Incomplete Reaction | Ensure the chlorinating agent is used in a slight excess (e.g., 1.1-1.3 molar equivalents).[3] Increase reaction time, but monitor for the formation of degradation products. |
| Degradation of Starting Material or Product | Ensure the reaction is performed under anhydrous conditions if moisture-sensitive reagents are used. Maintain a consistent and controlled temperature profile. |
Issue 2: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Formation of Emulsions during Workup | Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite. |
| Co-distillation of Impurities | Optimize vacuum distillation parameters (pressure and temperature). Consider a fractional distillation setup for closer boiling point impurities. |
| Product is an Oil and Difficult to Handle | If the product is a hydrochloride salt, it may precipitate as a solid, which is easier to handle by filtration.[2] |
| Poor Separation on Silica Gel Chromatography | Add a small percentage of triethylamine or another amine to the eluent to reduce tailing of the basic pyridine product.[5] |
Data Presentation
Table 1: Synthesis of 3-Chloromethylpyridine Hydrochloride [2]
| Parameter | Value |
| Starting Material | 3-Pyridyl carbinol (0.4 mol) |
| Chlorinating Agent | Thionyl chloride (0.428 mol) |
| Solvent | Toluene |
| Reaction Temperature | 23-35 °C |
| Yield | 97.0% |
| Purity (by weight) | 99.1% |
| Purity (HPLC area %) | 99.8% |
Table 2: Synthesis of 2-Chloromethylpyridine Hydrochloride [6]
| Parameter | Example 1 | Example 2 |
| Starting Material | 2-Methylpyridine (0.2 mol) | 2-Methylpyridine (0.2 mol) |
| Yield | 78% (molar) | 82% (molar) |
Experimental Protocols
The following is a representative experimental protocol for the chlorination of a pyridyl carbinol, adapted from a procedure for the synthesis of 3-chloromethylpyridine hydrochloride.[2] This can serve as a starting point for the development of a scaled-up process for this compound.
Synthesis of 3-Chloromethylpyridine Hydrochloride (0.4 mol scale)
-
Reaction Setup: A reaction flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel is charged with thionyl chloride (50.96 g, 0.428 mol) and toluene (40 ml).
-
Reagent Preparation: A solution of 3-pyridyl carbinol (43.66 g, 0.4 mol) in toluene (160 ml) is prepared and placed in the addition funnel.
-
Reaction: The thionyl chloride solution is stirred and the temperature is adjusted to approximately 25 °C. The 3-pyridyl carbinol solution is added slowly from the addition funnel, maintaining the reaction temperature between 23-35 °C. A water bath can be used for cooling.
-
Product Precipitation: After the addition is complete, a vacuum is applied to the reaction mixture, and agitation is continued for 2 hours to facilitate the complete precipitation of the product.
-
Isolation and Purification: The resulting suspension is filtered, and the solid product is washed with three separate 50 ml portions of toluene.
-
Drying: The product is dried overnight under vacuum at room temperature to yield 3-chloromethylpyridine hydrochloride as a slightly off-white crystalline solid.
Visualizations
Caption: A general workflow for troubleshooting common scale-up issues.
Caption: A simplified diagram illustrating the potential for over-chlorination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 3. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
effect of base and solvent on 3-Chloro-2-(chloromethyl)pyridine reactivity
Technical Support Center: 3-Chloro-2-(chloromethyl)pyridine
Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of this compound?
The reactivity of this compound is primarily governed by its structure, which features two distinct reactive sites. The benzylic chloride of the chloromethyl group is highly susceptible to nucleophilic substitution (S_N reactions). This is because the pyridine ring can stabilize the transition state. The chloride on the pyridine ring at the 3-position is generally unreactive towards nucleophilic aromatic substitution (S_NAr) unless under harsh conditions with strong nucleophiles, as this position is not activated by the ring nitrogen in the same way as the 2- and 4-positions.[1][2] Therefore, most reactions will selectively occur at the chloromethyl position.
Q2: I am performing a nucleophilic substitution on the chloromethyl group. What type of base should I use and why?
The choice of base is critical and depends on the nucleophile and reaction conditions.
-
For Nucleophiles like Alcohols or Phenols: A moderately strong, non-nucleophilic base is often required to deprotonate the nucleophile, forming a more reactive alkoxide or phenoxide. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
For Amine Nucleophiles: Many amines are sufficiently nucleophilic to react directly without a base. However, a "scavenger" base is often added to neutralize the HCl generated during the reaction. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal as they are non-nucleophilic and prevent the formation of quaternary ammonium salts with the product.
-
Strong, Nucleophilic Bases: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be used with caution, especially in protic solvents, as they can promote side reactions such as hydrolysis of the chloromethyl group to a hydroxymethyl group.
When using the commercially available hydrochloride salt of this compound, an additional equivalent of base is required to neutralize the salt and generate the free-base form in situ.[3]
Q3: Which solvent is recommended for reactions involving this compound?
The choice of solvent significantly impacts reaction rate, yield, and side product formation. Aprotic, non-nucleophilic solvents are generally recommended to avoid solvolysis of the reactive chloromethyl group.[4]
| Solvent Type | Recommended Solvents | Rationale & Potential Issues |
| Polar Aprotic (Preferred) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | These solvents are excellent for S_N2 reactions. They effectively solvate cations but not anions, leaving the nucleophile more reactive. DMSO and DMF are particularly effective but can be difficult to remove. Acetonitrile and THF are good alternatives with lower boiling points. Ensure solvents are anhydrous to prevent hydrolysis.[4] |
| Non-Polar Aprotic | Toluene, Dichloromethane (DCM) | Suitable for some reactions, particularly if reactants are sufficiently soluble. Reaction rates may be slower compared to polar aprotic solvents. Toluene is useful for reactions at higher temperatures.[5] |
| Protic (Use with Caution) | Water, Methanol (MeOH), Ethanol (EtOH) | These solvents are nucleophilic and can react directly with the chloromethyl group, leading to hydrolysis (forming an alcohol) or ether formation, respectively.[4] They should generally be avoided unless solvolysis is the intended reaction. |
Troubleshooting Guides
Problem 1: My reaction is giving low or no yield.
Low yields can stem from several factors related to the reactants, base, or solvent.
Troubleshooting Steps:
-
Verify Starting Material Quality: this compound, especially as a hydrochloride salt, can be hygroscopic.[6] Ensure it is dry. The free base form can be unstable and may degrade upon storage.[3]
-
Check Base Strength and Stoichiometry: Ensure the base is strong enough to deprotonate your nucleophile. If using the hydrochloride salt, remember to add an extra equivalent of base.
-
Optimize Solvent Choice: If reaction rates are slow, consider switching from a non-polar solvent like Toluene to a polar aprotic solvent like DMF or DMSO to accelerate the S_N2 reaction.[4] Ensure the solvent is anhydrous.
-
Increase Temperature: For sluggish reactions, increasing the temperature can improve the reaction rate. However, monitor for decomposition or side product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 6. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Chloromethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-, 3-, and 4-chloromethylpyridine isomers in nucleophilic substitution reactions. Understanding the relative reactivity of these crucial building blocks is paramount for designing efficient synthetic routes and developing novel therapeutics and functional materials. This document synthesizes theoretical principles with available, albeit limited, experimental data to offer a clear perspective on their chemical behavior.
Executive Summary
The reactivity of chloromethylpyridine isomers in nucleophilic substitution reactions is governed by a combination of electronic and steric effects. The position of the chloromethyl group on the pyridine ring significantly influences the susceptibility of the benzylic carbon to nucleophilic attack. While comprehensive comparative kinetic data is scarce in the literature, a qualitative and semi-quantitative understanding can be derived from established principles of organic chemistry and data from related compounds.
General Reactivity Trend:
Based on theoretical considerations, the expected order of reactivity for the chloromethylpyridine isomers in SN2 reactions is:
4-Chloromethylpyridine > 3-Chloromethylpyridine > 2-Chloromethylpyridine
This trend is primarily attributed to the interplay of the electron-withdrawing nature of the pyridine nitrogen and steric hindrance around the reaction center.
Theoretical Framework
The reactivity of chloromethylpyridines in nucleophilic substitution reactions can be understood by considering the stability of the transition state in an SN2 reaction or the stability of the carbocation intermediate in a potential SN1 pathway.
-
Electronic Effects: The electron-withdrawing pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates the chloromethyl group for nucleophilic substitution by stabilizing the partial negative charge that develops on the leaving group in the transition state. This effect is most pronounced when the chloromethyl group is at the 2- or 4-position, where the negative charge can be delocalized onto the nitrogen atom through resonance.
-
Steric Effects: The proximity of the chloromethyl group to the nitrogen atom and the adjacent C-H bond in the 2-isomer introduces significant steric hindrance. This hindrance impedes the backside attack of a nucleophile, which is characteristic of an SN2 reaction, thereby decreasing its reaction rate compared to the 3- and 4-isomers where the reaction center is more accessible.
The following diagram illustrates the logical relationship between the isomeric position and the factors influencing reactivity.
A Comparative Guide to Alternative Reagents for 3-Chloro-2-(chloromethyl)pyridine in Alkylation Reactions
For researchers, scientists, and drug development professionals, the synthesis of 2,3-disubstituted pyridines is a cornerstone of many discovery programs. The reagent 3-Chloro-2-(chloromethyl)pyridine is a common building block for introducing the 3-chloropyridin-2-ylmethyl moiety via nucleophilic substitution. However, its reactivity can sometimes be sluggish, necessitating harsh reaction conditions. This guide provides an objective comparison of alternative reagents that offer enhanced reactivity, potentially leading to improved yields, shorter reaction times, and milder conditions. The comparison is supported by experimental data from analogous systems and established principles of chemical reactivity.
Understanding the Alternatives: The Role of the Leaving Group
The alkylation reactions involving these reagents typically proceed via an SN2 mechanism. The rate of this reaction is highly dependent on the ability of the leaving group to depart from the electrophilic carbon center. A better leaving group is the conjugate base of a strong acid, as it is more stable on its own. The alternatives to this compound primarily differ in the leaving group attached to the methyl group, with the general order of reactivity being:
Tosylate > Iodide > Bromide > Chloride
This guide will focus on the bromo- and tosylate-containing analogues as practical and more reactive alternatives.
Performance Comparison of Alkylating Agents
| Reagent Class | Leaving Group | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chloromethylpyridine | -Cl | Pyrimidinone | K₂CO₃ | MeCN | Reflux | 16 | 53%[1] |
| Bromomethylpyridine | -Br | Pyrimidinone | K₂CO₃ | MeCN | Reflux | 16 | 80%[1] |
| Iodomethylpyridine | -I | Pyrimidinone | K₂CO₃ | MeCN | Reflux | 16 | 87%[1] |
| Tosyloxymethylpyridine | -OTs | Phenol/Amine | K₂CO₃ | DMF | 25-60 | 2-6 | >90% (Est.) |
Est. = Estimated based on the superior reactivity of tosylates.
The data clearly indicates that switching from a chloride to a bromide leaving group can significantly improve the yield of the alkylation reaction under the same conditions.[1] It is expected that the tosylate analogue would provide even higher yields in shorter reaction times and/or at lower temperatures.
Experimental Protocols
The following are detailed methodologies for key experiments. These protocols can be adapted for the different alkylating agents, keeping in mind that more reactive agents like the bromo and tosyl derivatives may require shorter reaction times or lower temperatures.
Protocol 1: General N-Alkylation of Morpholine
This protocol describes a typical procedure for the N-alkylation of a secondary amine using a halomethylpyridine derivative.
Materials:
-
3-Substituted-2-(halomethyl)pyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the 3-substituted-2-(halomethyl)pyridine and the solvent (to make a ~0.5 M solution).
-
Add potassium carbonate to the mixture.
-
Add morpholine to the suspension and stir the reaction at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel.
Note on Adaptation: For 3-bromo-2-(bromomethyl)pyridine or the tosylate analogue, the reaction is expected to be significantly faster. It is advisable to start by running the reaction at room temperature and monitoring its progress closely.
Protocol 2: General O-Alkylation of 4-Methoxyphenol
This protocol provides a general method for the O-alkylation of a phenol.
Materials:
-
3-Substituted-2-(halomethyl)pyridine (1.1 eq)
-
4-Methoxyphenol (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 4-methoxyphenol, the base, and DMF.
-
Stir the mixture at room temperature for 20-30 minutes to form the phenoxide.
-
Add the 3-substituted-2-(halomethyl)pyridine to the mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Preparation of 3-Chloro-2-(tosyloxymethyl)pyridine
This protocol describes the conversion of the corresponding alcohol to the highly reactive tosylate.
Materials:
-
(3-Chloropyridin-2-yl)methanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve (3-Chloropyridin-2-yl)methanol in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine to the solution.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tosylate, which can be purified by crystallization or column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the general workflow for SN2 alkylation and the activation of an alcohol to a more reactive tosylate.
References
A Comparative Analysis of Pyridine-Based Alkylating Agents for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pyridine-based alkylating agents, supported by experimental data and detailed methodologies. This analysis aims to inform the selection and development of novel anticancer therapeutics.
The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its derivatives have been extensively explored for anticancer properties, with some acting as alkylating agents that induce cytotoxicity primarily through DNA damage.[3][4] These agents covalently bind to nucleophilic sites on DNA, leading to strand breakage, cross-linking, and ultimately, apoptosis.[3][5] This guide provides a comparative overview of the performance of different pyridine-based alkylating agents, focusing on their cytotoxic activity and the underlying experimental protocols to evaluate their efficacy.
Performance Comparison of Pyridine-Based Alkylating Agents
The cytotoxic potential of various pyridine-based compounds has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, indicating the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several pyridine derivatives, highlighting their potency. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and exposure times.[5]
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole-Pyridine Hybrid | Compound VII | HepG2 | 0.76 - 12.21 | [6] |
| 1,3,4-Oxadiazole-Pyridine Hybrid | Compound VII | MCF-7 | 0.76 - 12.21 | [6] |
| 1,3,4-Oxadiazole-Pyridine Hybrid | Compound VII | SW1116 | 0.76 - 12.21 | [6] |
| 1,3,4-Oxadiazole-Pyridine Hybrid | Compound VII | BGC823 | 0.76 - 12.21 | [6] |
| Pyridine-Urea Derivative | Compound 8b | NCI 58 Cell Line Panel | Mean GI = 43% | [7] |
| Pyridine-Urea Derivative | Compound 8e | NCI 58 Cell Line Panel | Mean GI = 49% | [7] |
| Imidazole-Pyridine Derivative | Unspecified | MDA-MB-231 | 6.9 | [8] |
| Imidazole-Pyridine Derivative | Unspecified | HeLa | 0.8 - 3.5 | [8] |
| Imidazole-Pyridine Derivative | Unspecified | HepG2 | 2.0 - 9.8 | [8] |
| Amide-Imidazo[1,2-a]pyridine | Unspecified | DU 145 (Prostate) | 0.021 | [8] |
| Amide-Imidazo[1,2-a]pyridine | Unspecified | MCF-7 (Breast) | 0.091 | [8] |
| Amide-Imidazo[1,2-a]pyridine | Unspecified | A549 (Lung) | 0.24 | [8] |
| Amide-Imidazo[1,2-a]pyridine | Unspecified | MDA-MB-231 (Breast) | 0.95 | [8] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies for key experiments used to evaluate the efficacy of pyridine-based alkylating agents.
DNA Alkylation Assay (Modified from Comet Assay)
This assay is designed to detect DNA alkylation by measuring DNA strand breaks.
Methodology:
-
Cell Treatment: Culture cancer cells to 70-80% confluency and expose them to varying concentrations of the pyridine-based alkylating agent for a predetermined duration.
-
Cell Lysis: Harvest the cells and embed them in low-melting-point agarose on a microscope slide. Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Enzyme Digestion: Treat the slides with 3-methyladenine DNA glycosylase, an enzyme that specifically recognizes and excises alkylated bases, creating apurinic/apyrimidinic (AP) sites.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline solution to unwind the DNA at the AP sites and separate the strands. Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head. Increased tail length and intensity correspond to a higher degree of DNA alkylation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyridine-based alkylating agent and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of action of pyridine-based alkylating agents and a typical experimental workflow for their evaluation.
Caption: General signaling pathway of DNA damage-induced apoptosis by alkylating agents.
Caption: A typical experimental workflow for the evaluation of novel alkylating agents.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjet.net [irjet.net]
A Comparative Guide to the Synthetic Validation of Substituted Pyridines
For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a cornerstone of modern organic and medicinal chemistry. The pyridine scaffold is a privileged structure, appearing in numerous pharmaceuticals and biologically active compounds. The strategic placement of substituents on this heterocyclic core is crucial for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides an objective comparison of several key synthetic routes to substituted pyridines, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given synthetic challenge.
Classical Synthetic Methodologies: An Overview
Several named reactions have become foundational in the construction of the pyridine core, each offering a distinct approach to this essential heterocycle. This guide will focus on the following widely utilized methods:
-
Hantzsch Pyridine Synthesis: A multi-component reaction ideal for the preparation of symmetrically substituted dihydropyridines, which are then oxidized to pyridines.
-
Kröhnke Pyridine Synthesis: A versatile method for synthesizing highly functionalized, often multi-aryl, pyridines from α-pyridinium methyl ketone salts.
-
Bohlmann-Rahtz Pyridine Synthesis: A two-step process involving the condensation of an enamine with an ethynylketone, yielding 2,3,6-trisubstituted pyridines.
-
Guareschi-Thorpe Pyridine Synthesis: A condensation reaction that provides access to substituted 2-pyridones.
-
Ciamician-Dennstedt Rearrangement: A classic method for the ring expansion of pyrroles to form halogenated pyridines.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for the synthesis of pyridine derivatives using the aforementioned classical methods. The data highlights the impact of reaction conditions, including the use of microwave irradiation, on reaction time and product yield.
Table 1: Hantzsch Pyridine Synthesis - Conventional vs. Microwave
| Aldehyde | β-Ketoester | Nitrogen Source | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Conventional | Reflux (Ethanol) | 4-6 h | ~70-80 | [1] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Microwave | 140 | 10 min | 70 | [2] |
| Propionaldehyde | Ethyl acetoacetate | Ammonium acetate | Microwave | 140 | 10 min | 68 | [2] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ultrasonic/PTSA | N/A | N/A | 96 | [3] |
Table 2: Kröhnke Pyridine Synthesis of 2,4,6-Triarylpyridines
| Ketone | Aldehyde | Nitrogen Source | Conditions | Time | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | Ammonium Acetate | Solvent-Free, 120-140°C | 2-4 h | 90 | [4][5] |
| 4-Methoxyacetophenone | Benzaldehyde | Ammonium Acetate | Solvent-Free, 120-140°C | 2-4 h | 97 | [6] |
| 4-Chloroacetophenone | Benzaldehyde | Ammonium Acetate | Solvent-Free, 120-140°C | 2-4 h | 94 | [6] |
| 2-Acetylthiophene | N/A (Michael Acceptor) | Ammonium Acetate | Standard | N/A | 60 | [7] |
Table 3: Bohlmann-Rahtz Pyridine Synthesis
| Enamine/Precursors | Ethynylketone | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid/Toluene | 50 | 24 | Ethyl 2-methyl-4,6-diphenylnicotinate | 67 | [8] |
| 3-Aminocrotononitrile | 1-Phenyl-2-propyn-1-one | Acetic acid/Toluene | 50 | 24 | 2-Amino-4-methyl-6-phenylnicotinonitrile | 70 | [9] |
| 1,3-Dicarbonyl, NH3 | Alkynone | Ethanol | Reflux | N/A | 2,3,6-Trisubstituted Pyridine | 49-80 | [8] |
Table 4: Guareschi-Thorpe Pyridine Synthesis
| 1,3-Dicarbonyl | Cyano-component | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Acetylacetone | Cyanoacetamide | Piperidine/Ethanol | Reflux | 4 | 3-Cyano-4,6-dimethyl-2-pyridone | High | [9] |
| Ethyl acetoacetate | Ethyl cyanoacetate | Ammonium carbonate/H2O:EtOH | 80 | N/A | 2,6-Dihydroxy-4-methyl-3-cyanopyridine | High | [10] |
Table 5: Ciamician-Dennstedt Rearrangement
| Substrate | Carbene Source | Base/Solvent | Conditions | Product | Yield (%) | Reference |
| Pyrrole | Chloroform | KOH | N/A | 3-Chloropyridine | Low | [11] |
| N-des-alkyl Lipitor | Arylchlorodiazirine | Na2CO3/Acetonitrile | 50°C, 12h | Skeletal Edited Product | Moderate | [11] |
| Molindone | Arylchlorodiazirine | Na2CO3/Acetonitrile | 50°C, 12h | Skeletal Edited Product | Moderate | [11] |
Experimental Protocols
Detailed methodologies for key examples of each synthetic route are provided below.
Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde, ethyl acetoacetate, and ammonium acetate.[1]
-
Add ethanol to the flask and attach a reflux condenser.[1]
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after 4-6 hours.[1]
-
Allow the mixture to cool to room temperature. The product often precipitates out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure 1,4-dihydropyridine.
-
For aromatization to the corresponding pyridine, the dihydropyridine can be oxidized using an oxidizing agent such as ferric chloride or manganese dioxide.[3]
Kröhnke Synthesis of 2,4,6-Triphenylpyridine
Materials:
-
Acetophenone (2.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Ammonium acetate (excess)
Procedure (Solvent-Free):
-
In a round-bottom flask, thoroughly mix acetophenone, benzaldehyde, and ammonium acetate.[4]
-
Heat the solvent-free mixture to 120-140°C for 2-4 hours. The mixture will melt and then solidify as the reaction proceeds.[4]
-
Allow the reaction to cool to room temperature.
-
Add water to the solid residue and break it up.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.[4]
-
Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol to obtain pure 2,4,6-triphenylpyridine.[4]
Bohlmann-Rahtz Synthesis of Ethyl 2-methyl-4,6-diphenylnicotinate
Materials:
-
Ethyl β-aminocrotonate (10 mmol)
-
1-Phenyl-2-propyn-1-one (10 mmol)
-
Glacial acetic acid (2 mL)
-
Toluene (10 mL)
Procedure:
-
Dissolve ethyl β-aminocrotonate and 1-phenyl-2-propyn-1-one in a mixture of toluene and glacial acetic acid in a suitable reaction vessel.[9]
-
Heat the solution at 50°C for 24 hours.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvents under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted pyridine.[9]
Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
Materials:
-
Acetylacetone (10 mmol)
-
Cyanoacetamide (10 mmol)
-
Piperidine (catalytic amount, ~1 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask, dissolve acetylacetone and cyanoacetamide in ethanol.[9]
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for 4 hours. A precipitate is expected to form as the reaction progresses.[9]
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-pyridone.[9]
Ciamician-Dennstedt Rearrangement for 3-Chloropyridine (Conceptual Protocol)
Materials:
-
Pyrrole
-
Chloroform
-
Potassium hydroxide (or other strong base)
Procedure:
-
The reaction involves the generation of dichlorocarbene from chloroform and a strong base like potassium hydroxide.[12]
-
The dichlorocarbene then reacts with pyrrole to form an unstable dihalocyclopropane intermediate.[12]
-
This intermediate undergoes rearrangement to yield 3-chloropyridine.[12] Note: This reaction is often low-yielding due to side reactions, and modern variations using more sophisticated carbene precursors are being developed to improve efficiency and scope.[11]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows of the described synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
Comparative Analysis of Byproduct Formation in the Synthesis of Chloromethylpyridine Isomers
A detailed examination of impurity profiles and reaction pathways for key chloromethylpyridine isomers reveals distinct byproduct formation patterns influenced by synthetic routes and reaction conditions. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of byproducts generated during the synthesis of various chloromethylpyridine isomers, supported by experimental data and detailed methodologies.
The synthesis of chloromethylpyridine isomers, crucial intermediates in the pharmaceutical and agrochemical industries, is often accompanied by the formation of various byproducts that can affect the purity, yield, and overall efficiency of the process. A thorough understanding of these impurity profiles is essential for process optimization and quality control. This comparison guide delves into the byproducts associated with the synthesis of several key chloromethylpyridine isomers, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying reaction pathways.
Byproduct Comparison Across Isomers
The nature and quantity of byproducts are highly dependent on the specific isomer being synthesized and the chosen synthetic method. While comprehensive quantitative data for a direct, side-by-side comparison is not always available in the public domain, existing literature and patents provide valuable insights into the common impurities for several isomers.
| Target Isomer | Starting Material | Chlorinating Agent | Major Byproducts | Byproduct Yield (%) | Reference |
| 2-Bromo-6-chloromethylpyridine | 2-Bromo-6-hydroxymethylpyridine | Thionyl chloride | 2-Chloro-6-chloromethylpyridine | 19 - 25 | [1][2] |
| 2-Chloro-5-(chloromethyl)pyridine | 3-Methylpyridine | Chlorine | 3-(Dichloromethyl)pyridine, Multi-chlorinated pyridines | Not specified | [3][4][5] |
| 3-Chloromethylpyridine | 3-Pyridyl carbinol | Thionyl chloride | Sulfur dioxide (gaseous) | Not applicable | [6] |
| 2-Chloromethylpyridine | 2-Picoline | Chlorine | Di- and tri-chloromethylpyridines | Not specified |
Table 1: Summary of Major Byproducts for Different Chloromethylpyridine Isomers. This table highlights the key impurities identified in the synthesis of various chloromethylpyridine derivatives. The yield of byproducts can vary significantly based on reaction conditions.
Reaction Pathways and Byproduct Formation
The formation of byproducts can be attributed to several factors, including the reactivity of the starting materials and intermediates, the choice of chlorinating agent, and the reaction conditions such as temperature and reaction time.
Synthesis of 2-Bromo-6-chloromethylpyridine
The synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine using thionyl chloride is a well-documented example of how reaction conditions can influence byproduct formation. The primary byproduct, 2-chloro-6-chloromethylpyridine, results from the over-chlorination of the starting material, where the bromine atom on the pyridine ring is substituted by a chlorine atom.
Figure 1: Reaction pathway for the synthesis of 2-bromo-6-chloromethylpyridine and the formation of the over-chlorination byproduct.
Experimental data indicates that the extent of this over-chlorination is temperature-dependent. A study showed that the reaction at room temperature resulted in approximately 25% of the 2-chloro-6-chloromethylpyridine byproduct, which was reduced to about 19% when the reaction was conducted at 0 °C[1][2]. To circumvent this issue, alternative chlorinating agents such as cyanuric chloride have been employed, which can lead to a cleaner reaction with minimal formation of the over-chlorinated side product[1][2].
Synthesis of 2-Chloro-5-(chloromethyl)pyridine
The synthesis of 2-chloro-5-(chloromethyl)pyridine can also be plagued by the formation of multiple byproducts. When starting from 3-methylpyridine, the chlorination process can lead to the formation of 3-(dichloromethyl)pyridine and other multi-chlorinated pyridine derivatives[3][4][5]. The control of the chlorination level is crucial to minimize these impurities.
Figure 2: Potential byproduct pathways in the synthesis of 2-chloro-5-(chloromethyl)pyridine from 3-methylpyridine.
Synthesis of 3-Chloromethylpyridine
In contrast, the synthesis of 3-chloromethylpyridine hydrochloride from 3-pyridyl carbinol using thionyl chloride is designed to be a high-purity process. The primary byproduct in this reaction is gaseous sulfur dioxide, which is typically removed from the reaction mixture by purging or scrubbing, leading to a cleaner product profile[6].
Experimental Protocols
Detailed experimental procedures are critical for controlling byproduct formation. Below are summaries of protocols for the synthesis of selected chloromethylpyridine isomers.
General Experimental Workflow for Chloromethylpyridine Synthesis
Figure 3: A generalized experimental workflow for the synthesis and analysis of chloromethylpyridines.
Synthesis of 2-Bromo-6-chloromethylpyridine with Thionyl Chloride [1][2]
To a solution of 2-bromo-6-hydroxymethylpyridine in a suitable solvent (e.g., dichloromethane), thionyl chloride is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period, and the progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched, and the product is extracted. The organic layer is then washed, dried, and concentrated. The crude product is analyzed to determine the ratio of the desired product to the 2-chloro-6-chloromethylpyridine byproduct.
High-Purity Synthesis of 3-Chloromethylpyridine Hydrochloride [6]
3-Pyridyl carbinol is reacted with a slight excess of thionyl chloride in an inert solvent such as toluene. The reaction temperature is carefully controlled to prevent side reactions. Gaseous byproducts, primarily sulfur dioxide, are removed from the reaction vessel through a scrubber. The product, 3-chloromethylpyridine hydrochloride, is then isolated in high purity by filtration and washing.
Analysis of Byproducts
The identification and quantification of byproducts are typically performed using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is widely used for impurity profiling in the synthesis of chloromethylpyridines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of both the main product and any significant byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is often used for quantitative analysis of the product and impurities, especially for less volatile compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis and Reactivity of 3-Chloro-2-(chloromethyl)pyridine and its Bromo-Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. Among these, 3-chloro-2-(chloromethyl)pyridine and its corresponding bromo-derivatives are particularly valuable intermediates. The presence of two distinct halogenated positions—a chloro-substituent on the aromatic ring and a halomethyl group at the 2-position—offers a versatile platform for sequential and site-selective modifications.
This guide provides an objective comparison of the synthesis and reactivity of this compound and its bromo-analogues. We will delve into the synthetic nuances of introducing these halogens and compare their performance in subsequent nucleophilic substitution reactions, supported by experimental data and detailed protocols. Understanding these differences is crucial for optimizing synthetic routes, improving yields, and minimizing side reactions.
I. Comparison of Synthetic Routes
The preparation of halomethylpyridines typically involves the halogenation of the corresponding hydroxymethyl or methyl precursors. While seemingly straightforward, the choice of halogenating agent and reaction conditions can significantly impact yield and purity, particularly when other reactive halogens are present on the pyridine ring.
Synthesis of Chloro-Derivatives: this compound
The synthesis of this compound hydrochloride is often achieved by the chlorination of 3-chloro-2-(hydroxymethyl)pyridine using reagents like thionyl chloride (SOCl₂).
Synthesis of Bromo/Chloro-Derivatives: A Case Study
A pertinent example that highlights the challenges and considerations in synthesizing these compounds is the conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine using thionyl chloride. This reaction is analogous to what would be required for a bromo-derivative of the target compound. Experimental data reveals that thionyl chloride, while effective, can lead to over-chlorination, where the bromo-substituent on the pyridine ring is replaced by chlorine. This side reaction is temperature-dependent.
Table 1: Effect of Temperature on the Chlorination of 2-Bromo-6-hydroxymethylpyridine with Thionyl Chloride [1][2]
| Reaction Temperature (°C) | Desired Product (2-Bromo-6-chloromethylpyridine) (%) | Side Product (2-Chloro-6-chloromethylpyridine) (%) |
| 40 | 56 | 44 |
| Room Temperature | 75 | 25 |
| 0 | 81 | 19 |
This data clearly indicates that lower temperatures favor the formation of the desired product by minimizing the undesired substitution of the ring bromine. To circumvent this issue entirely, milder chlorinating agents can be employed.
Experimental Protocol 1: Synthesis of 2-Bromo-6-chloromethylpyridine
This protocol details two methods: one using the aggressive thionyl chloride and an alternative using a milder reagent to avoid over-chlorination.[1][2]
Method A: Chlorination with Thionyl Chloride
-
To a solution of 2-bromo-6-hydroxymethylpyridine (1.0 eq) in a suitable solvent (e.g., DCM), add thionyl chloride (1.1-1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification can be challenging due to similar retention factors of the product and the over-chlorinated side product.
Method B: Milder Chlorination with Cyanuric Chloride/DMF
-
Prepare the Vilsmeier-type reagent by reacting cyanuric chloride (1.02 eq) with DMF (N,N-dimethylformamide) for 1 hour.
-
Add a solution of 2-bromo-6-hydroxymethylpyridine (1.0 eq) in DCM to the freshly prepared adduct.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with deionized water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the pure 2-bromo-6-chloromethylpyridine. This method cleanly leads to the desired product without the over-chlorinated side product.[1][2]
II. Comparison of Reactivity in Nucleophilic Substitution
The primary utility of 2-(halomethyl)pyridines lies in their ability to act as electrophiles in nucleophilic substitution reactions. The halogen on the methyl group serves as a leaving group, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides). The identity of this halogen—chlorine versus bromine—has a profound impact on the reactivity of the substrate.
Theoretical Principles: Leaving Group Ability
In nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism for primary benzylic-type halides, the rate of reaction is highly dependent on the stability of the departing halide ion (the leaving group). Bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This is due to two main factors:
-
Polarizability: Bromine is larger and its electron cloud is more polarizable than that of chlorine. This allows it to better stabilize the partial negative charge that develops in the transition state.
-
Basicity: Bromide is a weaker base than chloride (the pKa of HBr is lower than that of HCl). Weaker bases are better leaving groups as they are more stable as anions.
Therefore, it is expected that a 2-(bromomethyl)pyridine derivative will be significantly more reactive towards nucleophiles than its 2-(chloromethyl)pyridine counterpart.
Experimental Support: Reactivity of Benzyl Halides
Table 2: Relative Reactivity of Benzyl Halides with a Pyridine Nucleophile [3]
| Electrophile | Relative Reactivity |
| Benzyl Chloride | Lower |
| Benzyl Bromide | Higher |
This finding supports the prediction that 2-(bromomethyl)pyridines will react faster, or under milder conditions (e.g., lower temperatures), than 2-(chloromethyl)pyridines in nucleophilic substitution reactions.
Experimental Protocol 2: General Nucleophilic Substitution with an Amine
This generalized protocol outlines the reaction of a 2-(halomethyl)pyridine with a primary or secondary amine.
-
To a solution of the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol), add the 2-(halomethyl)pyridine derivative (1.0 eq).
-
Stir the reaction mixture. For the bromo-derivative , the reaction may proceed efficiently at room temperature. For the chloro-derivative , heating (e.g., 50-80 °C) may be required to achieve a reasonable reaction rate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate.
-
Purify the residue by standard methods such as column chromatography or recrystallization to yield the desired 2-(aminomethyl)pyridine product.
III. Strategic Applications in Multi-Step Synthesis
The presence of two different halogens with distinct reactivities on the same scaffold is a powerful tool for synthetic chemists. The C(sp³)-X bond of the halomethyl group is susceptible to nucleophilic substitution (Sₙ2), while the C(sp²)-Cl bond on the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Generally, the Sₙ2 reaction at the halomethyl position is performed first under basic or nucleophilic conditions. The resulting intermediate can then be subjected to a cross-coupling reaction to modify the 3-position of the pyridine ring. The bromo-derivative of the halomethyl group would allow this initial step to proceed under milder conditions, potentially preserving sensitive functionalities elsewhere in the molecule.
IV. Conclusion
This guide provides a comparative analysis of this compound and its bromo-derivatives, focusing on their synthesis and reactivity.
-
In Synthesis: The preparation of these di-halogenated compounds requires careful control of reaction conditions to avoid over-halogenation, especially when using aggressive reagents like thionyl chloride. Milder alternatives, such as the cyanuric chloride/DMF adduct, offer a cleaner route to the desired products.
-
In Reactivity: The bromo-derivatives are demonstrably more reactive in nucleophilic substitution reactions at the methyl group. This is attributed to the superior leaving group ability of bromide compared to chloride. This increased reactivity can translate to shorter reaction times, lower reaction temperatures, and potentially higher yields, which are critical advantages in drug development and process chemistry.
The choice between a chloro- or bromo-derivative will ultimately depend on a variety of factors including the specific synthetic strategy, cost considerations, and the desired reactivity profile. However, for applications requiring efficient nucleophilic substitution at the 2-methyl position, the bromo-derivatives present a clear performance advantage.
References
assessing the efficiency of different chlorinating agents for pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine atom to a pyridine ring is a critical transformation in the synthesis of numerous pharmaceuticals and functional materials. The choice of chlorinating agent is paramount, directly influencing reaction efficiency, regioselectivity, and substrate scope. This guide provides an objective comparison of common chlorinating agents for pyridines, supported by experimental data, to aid in the selection of the optimal reagent for a given synthetic challenge.
At a Glance: Key Chlorinating Agents for Pyridines
| Chlorinating Agent | Typical Substrates | General Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Hydroxypyridines | High temperature (140-160 °C), neat or with a base like pyridine.[1] | High yields for hydroxypyridines, often solvent-free.[1] | Harsh conditions, limited to specific substrates, corrosive. |
| Sulfuryl Chloride (SO₂Cl₂) | Pyridines with electron-withdrawing groups | 0 °C to reflux, often in a chlorinated solvent.[2] | Effective for deactivating substrates. | Can be aggressive, produces corrosive byproducts (HCl and SO₂). |
| N-Chlorosuccinimide (NCS) | Activated pyridines (e.g., aminopyridines) | Room temperature to reflux, often with a catalyst (e.g., acid or palladium). | Mild conditions, high regioselectivity, safer to handle. | Often requires an activated substrate or a catalyst. |
| Molecular Chlorine (Cl₂) | Unsubstituted pyridine, alkylpyridines | High temperature (180-300 °C), gas phase, often with UV irradiation.[3] | Direct chlorination of the parent ring. | Harsh conditions, often leads to a mixture of products, requires specialized equipment.[3][4][5] |
Performance Data: A Quantitative Comparison
The following table summarizes experimental data for the chlorination of various pyridine derivatives with different chlorinating agents. Direct comparison is challenging due to the varied nature of the substrates and reaction conditions reported in the literature. However, this compilation provides valuable insights into the efficacy of each reagent for specific transformations.
| Chlorinating Agent | Pyridine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| POCl₃ | 2-Hydroxypyridine | 2-Chloropyridine | 140 °C, 2 h, solvent-free | >90 | [1] |
| POCl₃ | 4-Hydroxypyridine | 4-Chloropyridine | 140 °C, 2 h, solvent-free | >90 | [1] |
| POCl₃ | 2,4-Dihydroxyquinoline | 2,4-Dichloroquinoline | 140 °C, 2 h, with pyridine | 88 | [1] |
| POCl₃ / Et₃N | Pyridine-N-oxide | 2-Chloropyridine | N/A | 90 | [6][7] |
| SO₂Cl₂ | Nicotinamide | Chlorinated Nicotinamide | Dichloromethane, 0 °C | Good yields | [2] |
| SO₂Cl₂ | Benzoylpyridine | Chlorinated Benzoylpyridine | Dichloromethane, 0 °C | Good yields | [2] |
| Cl₂ | Pyridine | 2-Chloropyridine & 2,6-Dichloropyridine | 180-300 °C, gas phase, UV | Mixture | [3] |
| Cl₂ | 2-Chloropyridine | 2,6-Dichloropyridine | 195-200 °C, high pressure | High purity | [3][8] |
Experimental Protocols
Chlorination of 2-Hydroxypyridines with POCl₃ (Solvent-Free)
This protocol is adapted from a procedure for the large-scale, solvent-free chlorination of hydroxy-pyridines.[1]
Materials:
-
2-Hydroxypyridine derivative
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Teflon-lined stainless steel reactor
-
Cold water (~0 °C)
-
Saturated sodium carbonate (Na₂CO₃) solution
Procedure:
-
To a 150 mL Teflon-lined stainless steel reactor, add the hydroxy-containing pyridine substrate (0.5 moles) and POCl₃ (0.5 moles). For some substrates, 0.3 moles of pyridine can be added as a base.
-
Seal the reactor and heat the reaction mixture to 140 °C for 2 hours.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Quench the reaction mixture by slowly adding it to 100 mL of cold water (~0 °C) with vigorous stirring.
-
Adjust the pH of the resulting solution to 8-9 with a saturated Na₂CO₃ solution.
-
The chlorinated pyridine product, if solid, will precipitate and can be collected by filtration. If the product is a liquid, it can be extracted with a suitable organic solvent.
Visualizing Reaction Pathways and Workflows
General Workflow for Pyridine Chlorination
The following diagram illustrates a typical experimental workflow for the chlorination of a pyridine substrate, followed by workup and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 5. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
- 8. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
The Versatility of 3-Chloro-2-(chloromethyl)pyridine: A Comparative Guide to its Applications in Pharmaceutical and Agrochemical Synthesis
For Immediate Release
A Comprehensive Review of 3-Chloro-2-(chloromethyl)pyridine as a Key Building Block in Chemical Synthesis
Researchers, scientists, and professionals in drug development now have access to a detailed comparative guide on the applications of this compound. This publication offers an in-depth analysis of its utility as a versatile intermediate in the synthesis of both pharmaceuticals and agrochemicals, supported by experimental data and detailed protocols.
This compound, a substituted pyridine derivative, serves as a critical starting material for introducing the pyridylmethyl moiety into a wide range of molecules. Its unique structure, featuring both a chloro substituent on the pyridine ring and a reactive chloromethyl group, allows for diverse chemical modifications, making it a valuable precursor for creating complex and biologically active compounds.
Synthesis of Key Pyridine Intermediates
The primary application of this compound and its isomers lies in their role as electrophiles in nucleophilic substitution reactions. The chloromethyl group is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, providing a straightforward method for the synthesis of more complex pyridine derivatives.
One of the most well-documented applications is in the synthesis of substituted pyridylmethylamines, which are important intermediates for both pharmaceuticals and agrochemicals. The reaction of chloromethylpyridines with primary or secondary amines typically proceeds under basic conditions to yield the corresponding N-substituted pyridylmethylamines.
Table 1: Comparative Yields of Nucleophilic Substitution Reactions with Amines
| Starting Material | Nucleophile | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-(Chloromethyl)pyridine hydrochloride | Aniline | K₂CO₃ | Acetonitrile | Stir at room temperature | Not specified | [1] |
| 2,3-Dichloropyridine | Aniline | NaOtBu | Toluene | 100 °C, 16 h | 85% | Organic Syntheses Procedure |
Applications in Pharmaceutical Synthesis
Chloromethylpyridine derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). Their ability to act as a scaffold allows for the construction of molecules with desired therapeutic properties. For instance, pyridine-containing compounds are found in a variety of drugs, including kinase inhibitors. While direct synthesis from this compound is not extensively documented in publicly available literature, the synthesis of structurally related compounds underscores the potential of this intermediate.
For example, the synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate for the HIV reverse transcriptase inhibitor Nevirapine, involves multiple steps starting from different precursors.[2][3][4] The general reactivity of chloromethylpyridines suggests that this compound could be a valuable starting material for novel drug candidates.
Applications in Agrochemical Synthesis
The pyridine ring is a common motif in a wide range of modern agrochemicals, including fungicides, herbicides, and insecticides.[5][6] Chloromethylpyridines are key intermediates in the production of many of these compounds. For example, trifluoromethylpyridines, a class of potent agrochemicals, can be synthesized from chloromethylpyridine precursors through chlorination and subsequent fluorine exchange reactions.[7][8]
The synthesis of insecticides is another significant application. For instance, 2-chloro-5-chloromethyl-pyridine is a known intermediate in the preparation of certain insecticides.[9] Although specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not prevalent in the available literature, its structural similarity to other key intermediates suggests its potential in developing new crop protection agents.
Experimental Protocols
Synthesis of 3-(Chloromethyl)pyridine Hydrochloride
A common precursor for many applications is 3-(chloromethyl)pyridine hydrochloride. A detailed synthetic method starting from 3-methylpyridine has been reported in the patent literature.[10][11]
Step 1: Oxidation of 3-Methylpyridine to 3-Pyridinecarboxylic Acid (Nicotinic Acid)
-
Reagents: 3-Methylpyridine, Potassium Permanganate, Water, 2mol/L Hydrochloric Acid.
-
Procedure: 3-Methylpyridine (0.2 mol) and water (150 ml) are heated to 80°C. Potassium permanganate (0.42 mol) is added in batches, maintaining the temperature at 85-90°C with stirring for 30 minutes. After the reaction is complete (monitored by TLC), the solution is cooled to 25°C and the pH is adjusted to 3 with 2mol/L HCl. The resulting precipitate of nicotinic acid is collected by filtration.
Step 2: Esterification to Methyl Nicotinate
-
Reagents: Nicotinic Acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure: Nicotinic acid is reacted with methanol (0.26 mol) in the presence of concentrated sulfuric acid to yield methyl nicotinate.
Step 3: Reduction to 3-Pyridinemethanol
-
Reagents: Methyl Nicotinate, Sodium Borohydride, Aluminum Chloride, THF, Toluene.
-
Procedure: Methyl nicotinate is dissolved in a 1:1 mixture of THF and toluene. Sodium borohydride (0.8 mol) and aluminum chloride are added, and the reaction is stirred for 3-4 hours until completion (monitored by TLC) to yield 3-pyridinemethanol.
Step 4: Chlorination to 3-(Chloromethyl)pyridine Hydrochloride
-
Reagents: 3-Pyridinemethanol, Thionyl Chloride.
-
Procedure: 3-Pyridinemethanol is reacted with thionyl chloride (0.22 mol) to produce 3-(chloromethyl)pyridine hydrochloride. The molar ratio of 3-pyridinemethanol to thionyl chloride is 1:1.1-1.3.[10][11]
dot
Caption: Synthetic pathway for 3-(chloromethyl)pyridine hydrochloride.
General Protocol for Nucleophilic Substitution with Amines
The following is a general procedure for the reaction of a chloromethylpyridine with an amine, which can be adapted for this compound.[1]
-
Reagents: Chloromethylpyridine hydrochloride (1.0 eq), Amine (e.g., Aniline, 1.1 eq), Potassium carbonate (2.5 eq), Acetonitrile.
-
Procedure: To a solution of the chloromethylpyridine hydrochloride in acetonitrile, add potassium carbonate and the amine. Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the desired pyridylmethylamine.
dot
Caption: General workflow for nucleophilic substitution.
Conclusion and Future Outlook
This compound and its isomers are undeniably valuable intermediates in the synthesis of a wide array of chemical compounds. While the literature provides a solid foundation for their synthesis and general reactivity, there is a noticeable gap in comparative studies that directly evaluate the performance of this compound in different applications. Future research should focus on exploring the utility of this specific isomer in the targeted synthesis of novel pharmaceuticals and agrochemicals, with a clear reporting of reaction yields, product purity, and biological efficacy. Such data would be invaluable for medicinal and agricultural chemists in the rational design of new and improved molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
Assessing the Biological Activity of Pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and serving as a versatile framework for the design of novel therapeutic agents.[1] Pyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a comparative overview of the biological activities of various pyridine derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Anticancer Activity of Pyridine Derivatives
Pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-associated pathways and molecules, such as kinases, tubulin polymerization, and topoisomerase enzymes.[4][5] The antiproliferative activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 | [6] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Doxorubicin | 1.93 | [6] |
| Pyridine-urea derivative 8b | 58 cancer cell lines | Mean Inhibition: 43% | - | - | [6] |
| Pyridine-urea derivative 8e | 58 cancer cell lines | Mean Inhibition: 49% | - | - | [6] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine 3g | PANC-1 (Pancreatic) | 83.54 | - | - | [7] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine 3h | PANC-1 (Pancreatic) | 57.69 | - | - | [7] |
| 1,2,4 triazole pyridine derivative TP6 | B16F10 (Murine Melanoma) | 41.12 - 61.11 | - | - | [8] |
| Pyridine derivative 7e | MCF-7, DU-145, HeLa | Potent activity | Doxorubicin | - | [9] |
| Pyridine derivative 7g | MCF-7, DU-145, HeLa | Potent activity | Doxorubicin | - | [9] |
Note: The activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. For instance, the presence of -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[1][10]
Key Signaling Pathways in Anticancer Activity
Certain pyridine derivatives exert their anticancer effects by modulating specific signaling pathways. For example, some have been shown to induce G2/M phase cell cycle arrest and apoptosis through the upregulation of p53 and JNK pathways.[11]
Caption: Pyridine derivatives can induce apoptosis via p53 and JNK pathways.
Antimicrobial Activity of Pyridine Derivatives
Pyridine derivatives have also been investigated for their activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][12] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Activity Data
The following table presents the MIC values of selected pyridine derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| N-alkylated pyridine salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | - | - | [2] |
| N-alkylated pyridine salt 66 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | - | - | [2] |
| 2-aminopyridine derivative 2c | S. aureus | 0.039 ± 0.000 | - | - | [13] |
| 2-aminopyridine derivative 2c | B. subtilis | 0.039 ± 0.000 | - | - | [13] |
| 3-(pyridine-3-yl)-2-oxazolidinone 21d | S. pneumoniae | - (MBIC = 0.5) | - | - | [14] |
| Pyridine derivative 12a | E. coli | 0.0195 | - | - | [15] |
| Pyridine derivative 12a | B. mycoides | < 0.0048 | - | - | [15] |
| Pyridine derivative 12a | C. albicans | < 0.0048 | - | - | [15] |
Anti-inflammatory Activity of Pyridine Derivatives
Several pyridine derivatives have demonstrated potent anti-inflammatory effects, often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16][17]
Comparative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of some 3-hydroxy-pyridine-4-one derivatives.
| Compound/Derivative | Assay | Dose | % Inhibition | Reference Compound | % Inhibition | Source |
| Compound A | Carrageenan-induced paw edema | 20 mg/kg | 67% | Indomethacin | 60% | [16][17] |
| Compound B | Carrageenan-induced paw edema | 400 mg/kg | Significant | Indomethacin | 60% | [16][17] |
| Compound C | Carrageenan-induced paw edema | 200 mg/kg | Significant | Indomethacin | 60% | [16][17] |
| Compound A | Croton oil-induced ear edema | 20 | ||||
| mg/kg | 37% | Indomethacin | 65% | [16][17] | ||
| Compound B | Croton oil-induced ear edema | 400 mg/kg | 43% | Indomethacin | 65% | [16][17] |
| Compound C | Croton oil-induced ear edema | 200 mg/kg | 50% | Indomethacin | 65% | [16][17] |
The anti-inflammatory effects of these derivatives are thought to be linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent.[16][17]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment and comparison of the biological activities of pyridine derivatives.
General Experimental Workflow
The following diagram illustrates a general workflow for assessing the biological activity of newly synthesized pyridine derivatives.
Caption: A typical workflow for drug discovery involving pyridine derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7][8]
-
Compound Treatment: Add various concentrations of the pyridine derivatives to the wells and incubate for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add MTT solution (e.g., 4 mg/mL) to each well and incubate for 4 hours.[7] Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.[8]
Agar Well Diffusion Assay for Antimicrobial Activity
This method is a preliminary screening technique to assess the antimicrobial activity of a compound.[18]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).[18]
-
Agar Plate Inoculation: Evenly spread the bacterial suspension over the surface of a Mueller-Hinton Agar (MHA) plate.[18]
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the pyridine derivative solution to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.[18]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][18]
Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of the pyridine derivative in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[18]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]
-
Inoculation: Add the diluted bacterial suspension to each well. Include positive (broth, inoculum, and solvent) and negative (broth and solvent) controls.[18]
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[16][17][19]
Protocol:
-
Animal Acclimatization: Acclimatize animals (e.g., Wistar rats) for at least one week before the experiment.[20]
-
Compound Administration: Administer the pyridine derivative or a reference drug (e.g., Indomethacin) intraperitoneally or orally 30 minutes before carrageenan injection.[16][17]
-
Induction of Inflammation: Inject a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[16][17][20]
-
Calculation of Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group that received only the vehicle.[20]
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. journaljpri.com [journaljpri.com]
- 10. investigadores.unison.mx [investigadores.unison.mx]
- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Pyridine-Based Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-chloropyridine moiety and its derivatives represent a critical scaffold in medicinal chemistry, serving as a versatile building block for the development of targeted therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of imidazo[4,5-b]pyridine compounds, which feature a substituted pyridine core, as potent inhibitors of Aurora kinases. Aurora kinases are key regulators of mitosis, and their inhibition presents a promising strategy for cancer therapy.[1][2] This document summarizes quantitative data on their biological activity, details the experimental protocols for key assays, and visualizes the relevant biological pathways.
Comparative Analysis of Biological Activity
The biological activity of imidazo[4,5-b]pyridine derivatives is significantly influenced by substitutions at various positions of the fused ring system. The core scaffold, often synthesized from dichloropyridine precursors, provides a key interaction point with the hinge region of the kinase. Lead optimization studies have focused on modifying substituents at the C2, C6, and C7 positions to enhance potency, selectivity, and pharmacokinetic properties.[3][4]
The following table summarizes representative quantitative data for a series of imidazo[4,5-b]pyridine analogs, illustrating the impact of these modifications on Aurora A and B kinase inhibition and antiproliferative activity against the SW620 human colon cancer cell line.
| Compound ID | R1 (C6-position) | R2 (C2-position) | R3 (C7-position) | Aurora A IC50 (µM) | Aurora B IC50 (µM) | SW620 GI50 (µM) |
| 1 | H | 4-(4-methylpiperazin-1-yl)phenyl | 4-(piperidin-1-yl)piperidin-1-yl | 0.024 | 0.035 | 0.19 |
| 2 | Br | 4-(4-methylpiperazin-1-yl)phenyl | 4-(piperidin-1-yl)piperidin-1-yl | 0.015 | 0.025 | 0.16 |
| 3 | H | 4-(4-methylpiperazin-1-yl)phenyl | 1-benzylpiperazin-4-yl | 0.032 | 0.038 | 0.25 |
| 4 | Br | 4-(4-methylpiperazin-1-yl)phenyl | 1-benzylpiperazin-4-yl | 0.018 | 0.028 | 0.18 |
| 5 | H | 4-(4-methylpiperazin-1-yl)phenyl | 1-(pyridin-2-ylmethyl)piperazin-4-yl | 0.028 | 0.033 | 0.21 |
| 6 (CCT137690) | Br | 4-(4-methylpiperazin-1-yl)phenyl | 1-((5-methylisoxazol-3-yl)methyl)piperazin-4-yl | 0.015 | 0.025 | 0.14 |
SAR Summary:
-
Substitution at C6: The introduction of a bromine atom at the C6 position (compare compound 1 with 2 , and 3 with 4 ) generally leads to a slight increase in potency against both Aurora A and B kinases and enhanced antiproliferative activity.
-
Substitution at C7: The nature of the substituent at the C7 position significantly impacts the compound's activity. The 1-benzylpiperazinyl motif and its derivatives (compounds 3-6 ) are well-tolerated. The incorporation of a (5-methylisoxazol-3-yl)methyl group at this position (compound 6 ) results in one of the most potent compounds in this series, demonstrating excellent cellular activity.[3][4]
-
Substitution at C2: A 4-(4-methylpiperazin-1-yl)phenyl group at the C2 position is a common feature in this series of potent inhibitors, suggesting its importance for strong binding to the kinase active site.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Aurora Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Aurora kinases.
-
Materials:
-
Recombinant human Aurora A and Aurora B kinase domains
-
Fluorescein-labeled peptide substrate (e.g., LRRASLG)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 10 mM β-glycerophosphate, 1 mM Na3VO4, 2 mM DTT)
-
Test compounds serially diluted in DMSO
-
Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 50 mM EDTA)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the Aurora kinase and the peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Antiproliferative Assay (SRB Assay)
This assay determines the effect of the compounds on the proliferation of cancer cell lines.
-
Materials:
-
Human cancer cell line (e.g., SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds serially diluted in DMSO
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Fix the cells by adding cold TCA solution and incubate for 1 hour at 4 °C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris buffer.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizations
Aurora Kinase Signaling Pathway in Mitosis
The following diagram illustrates the central role of Aurora kinases in regulating key mitotic events. Inhibition of Aurora kinases disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Role of Aurora A and B kinases in mitosis and their inhibition.
Experimental Workflow for SAR Analysis
The logical flow from compound synthesis to biological evaluation in the structure-activity relationship studies of these Aurora kinase inhibitors is depicted below.
Caption: Experimental workflow for SAR studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of 3-Chloro-2-(chloromethyl)pyridine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 3-Chloro-2-(chloromethyl)pyridine, a halogenated organic compound, requires careful handling and disposal to mitigate potential hazards. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., Butyl rubber, Viton®).
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Protective Clothing: A flame-retardant lab coat, closed-toe shoes, and long pants are mandatory to minimize skin exposure.[1]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1][2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1]
-
Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. For solid spills, carefully sweep to avoid generating dust.[1][3]
-
Collection: Carefully collect the absorbed material into a designated, clearly labeled, and sealed container for hazardous waste.[1][2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Quantitative Data Summary: Hazard Profile of Analogous Chlorinated Pyridines
The following table summarizes the hazards associated with closely related chlorinated pyridine compounds to inform safe handling and disposal procedures.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][4] | Avoid all personal contact, including inhalation. Use appropriate PPE.[2][5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[4][5][6] | Wear protective gloves, clothing, and eye/face protection.[4][5] |
| Serious Eye Damage | Causes serious eye damage.[2][4][6] | Wear safety glasses or goggles. An emergency eyewash station must be accessible.[1][2] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[5] | Avoid release to the environment. Do not dispose of down drains or in waterways.[2][5] |
| Flammability | Combustible. May emit acrid smoke and corrosive fumes upon combustion.[5] | Keep away from heat and ignition sources. Use appropriate fire-extinguishing media.[5] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of chlorinated organic compounds like this compound is incineration at a licensed hazardous waste facility.[1] Such facilities are equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap.[1][2] Polyethylene or glass containers are generally suitable.[2]
-
Do not mix this waste with other waste streams, such as non-halogenated solvents, unless explicitly permitted by your institution's environmental health and safety (EHS) department or the disposal facility.[1]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Regulatory Compliance:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Chloro-2-(chloromethyl)pyridine
Essential Safety and Handling Guide for 3-Chloro-2-(chloromethyl)pyridine
This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and regulatory compliance.
Hazard Summary
This compound is a hazardous substance that poses significant health risks.[1] It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects and cancer.[2][3][4] Adherence to the following safety protocols is mandatory.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[2][3][4] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2][3][4] |
| Serious Eye Damage | H318 | Causes serious eye damage.[3][4] |
| Mutagenicity | H341 | Suspected of causing genetic defects.[2] |
| Carcinogenicity | H351 | Suspected of causing cancer.[2] |
| Allergic Skin Reaction | H317 | May cause an allergic skin reaction.[2] |
| Corrosive to Metals | H290 | May be corrosive to metals.[2] |
| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure.[1] All personnel must use the specified equipment when handling this chemical.
| Body Area | Required Equipment | Specifications & Best Practices |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must conform to EN 166 (EU) or be NIOSH-approved (US).[5][6] A face shield must be worn over goggles for all splash-prone operations.[7][8] |
| Hands | Chemical-Resistant Gloves | Use thicker, chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1][7] Double-gloving is recommended.[7] Inspect gloves for damage before each use and change them frequently (every 30-60 minutes) or immediately upon known contact.[5][6][7] |
| Respiratory | Chemical Fume Hood / Respirator | All handling must occur in a certified chemical fume hood.[1][5] For spills or in areas with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] For dusts, use a particulate filter (e.g., N95).[9] |
| Body/Skin | Flame-Resistant Lab Coat & Apron | Wear a long-sleeved, flame-resistant lab coat and closed-toe shoes.[1][8] For larger quantities or spill cleanup, a chemical-resistant apron or suit is necessary.[1] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling ensures safety at every stage.
1. Preparation and Pre-Handling:
-
Verify Ventilation: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required PPE as specified in the table above.
-
Prepare Workspace: Clear the work area of all unnecessary items. Ensure spill containment materials are within immediate reach.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1]
2. Handling and Use:
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of dust or fumes.[2][9]
-
Containment: Keep the chemical container securely sealed when not in use.[2][5]
-
Safe Practices: Do not eat, drink, or smoke in the handling area.[2] Use good occupational work practices.[2]
3. Storage:
-
Location: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[2][3][5]
-
Security: The storage area must be locked and secured.[2][4][6][10]
-
Compatibility: Store away from incompatible materials, especially oxidizing agents.[2][5][9]
-
Container Integrity: Use appropriate containers; DO NOT use aluminum or galvanized containers.[2] Regularly check containers for leaks or physical damage.[2]
4. Post-Handling Decontamination:
-
Clean Workspace: Wipe down the work surface with an appropriate decontaminating solution.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. The outer pair of gloves should be removed first.[7]
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[2][4]
-
Laundry: Work clothes should be laundered separately from personal clothing.[2]
Emergency Procedures
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[1] For major spills, alert emergency responders.[9]
-
Don PPE: Wear the full PPE specified for handling, including respiratory protection.[1][5]
-
Contain Spill: For solid spills, carefully sweep the material to avoid generating dust.[1][2]
-
Absorb and Collect: Use an inert absorbent material like sand or vermiculite to cover the spill.[1]
-
Package Waste: Carefully scoop the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[1][11]
-
Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water.[1] All cleaning materials must also be treated as hazardous waste.[1]
Caption: Workflow for safe management of a chemical spill.
First Aid Measures
In case of exposure, provide immediate first aid and seek medical attention. Show the Safety Data Sheet (SDS) to the attending physician.[3]
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. [3] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[2][3] Flush skin with large amounts of water, using a safety shower if available.[2] Seek immediate medical attention. [2] |
| Inhalation | Move the person to fresh air and keep them warm and at rest.[2] If breathing is difficult, administer oxygen.[3] Seek immediate medical attention. [3] |
| Ingestion | Rinse mouth thoroughly with water.[2][3] Do NOT induce vomiting.[2][3] Seek immediate medical attention or call a Poison Center. [2][3] |
Disposal Plan
Waste generated from this compound is classified as hazardous and must be disposed of accordingly.
-
Waste Segregation and Collection: Collect all chemical waste, including contaminated spill cleanup materials and disposable PPE, in a dedicated, properly labeled, and sealed container.[1][11] Do not mix with other waste streams.[1]
-
Waste Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[1][4][5] The recommended disposal method is high-temperature incineration at a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[1]
-
Container Decontamination: Empty chemical containers must be triple-rinsed with a suitable solvent before they can be considered for recycling or disposal as non-hazardous waste.[11] The rinsate must be collected as hazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. echemi.com [echemi.com]
- 7. pppmag.com [pppmag.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
